5-(Benzyloxy)pyridine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenylmethoxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)12-7-6-11(8-14-12)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSOASDQLNSXJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593285 | |
| Record name | 5-(Benzyloxy)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74386-55-3 | |
| Record name | 5-(Benzyloxy)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(benzyloxy)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 5-(Benzyloxy)pyridine-2-carboxylic Acid
CAS Number: 74386-55-3
A Comprehensive Resource for Researchers and Drug Development Professionals
This technical guide provides a detailed overview of 5-(Benzyloxy)pyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates essential physicochemical data, outlines a potential synthetic pathway, and explores its putative biological activity, with a focus on its role as a potential enzyme inhibitor.
Core Physicochemical Properties
This compound is a pyridine derivative characterized by a benzyloxy substituent at the 5-position and a carboxylic acid group at the 2-position. Its core properties are summarized below for easy reference.
| Property | Value | Reference |
| CAS Number | 74386-55-3 | [1] |
| Molecular Formula | C₁₃H₁₁NO₃ | |
| Molecular Weight | 229.24 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | 5-(Phenylmethoxy)pyridine-2-carboxylic acid | |
| Melting Point | 133-137 °C | [2] |
| Appearance | Solid (form may vary) | |
| Solubility | Data not available |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the benzylic protons, and the aromatic protons of the benzyl group, in addition to a downfield signal for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyridine ring, the benzyl group, the benzylic carbon, and the carboxylic acid carbonyl carbon.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight.
Synthesis and Reactivity
While a specific, experimentally validated protocol for the synthesis of this compound is not detailed in the available literature, a plausible synthetic route can be inferred from the synthesis of structurally related compounds, such as 5-hydroxypyrimidine-2-carboxylic acid.[3] A potential pathway could involve the hydrolysis of a 5-(benzyloxy)-2-cyanopyridine precursor.
Potential Synthetic Workflow
Caption: Potential synthetic workflow for this compound.
This proposed synthesis begins with a palladium-catalyzed coupling reaction between 5-bromo-2-cyanopyridine and benzyl alcohol to form the key intermediate, 5-(benzyloxy)-2-cyanopyridine. Subsequent hydrolysis of the nitrile group would then yield the final product, this compound. The specific reaction conditions, including catalysts, bases, solvents, and temperatures, would require experimental optimization.
Biological Activity and Therapeutic Potential
Pyridine carboxylic acid derivatives are a well-established class of compounds with diverse biological activities. Notably, certain pyridine-2-carboxylic acids have been identified as inhibitors of prolyl hydroxylase domain (PHD) enzymes.[4] These enzymes play a critical role in the cellular response to hypoxia by regulating the stability of hypoxia-inducible factor (HIF).
Prolyl Hydroxylase Inhibition and the HIF Pathway
The inhibition of PHD enzymes prevents the hydroxylation of HIF-α subunits, leading to their stabilization and subsequent activation of downstream genes involved in erythropoiesis, angiogenesis, and cell metabolism.[5] This mechanism of action is a promising therapeutic strategy for conditions such as anemia associated with chronic kidney disease.
Caption: The HIF-1α signaling pathway and the role of PHD inhibitors.
While direct experimental evidence for the inhibition of PHD enzymes by this compound is not yet published, its structural similarity to known inhibitors suggests it as a candidate for investigation. Further studies are required to determine its specific inhibitory activity (e.g., IC₅₀ values) against the different PHD isoforms.
Experimental Protocols
Prolyl Hydroxylase (PHD) Inhibition Assay
A common method to assess the inhibitory potential of a compound against PHD enzymes is through an in vitro hydroxylation assay. The following is a generalized protocol that can be adapted for testing this compound.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific PHD isoform (e.g., PHD2).
Materials:
-
Recombinant human PHD enzyme
-
Synthetic peptide substrate corresponding to a hydroxylation site of HIF-1α (e.g., residues 556-574)
-
Cofactors: Fe(II), 2-oxoglutarate, and ascorbate
-
Assay buffer (e.g., Tris-HCl with stabilizers)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Detection reagents (e.g., specific antibody for hydroxylated HIF-1α and a secondary detection system, or mass spectrometry)
-
Microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Mixture: In the wells of a microplate, combine the assay buffer, recombinant PHD enzyme, and the test compound at various concentrations.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow for binding.
-
Initiation of Reaction: Initiate the hydroxylation reaction by adding the HIF-1α peptide substrate and the cofactors (Fe(II), 2-oxoglutarate, and ascorbate).
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature.
-
Termination: Stop the reaction, for example, by adding a chelating agent (e.g., EDTA) or by acidification.
-
Detection: Quantify the extent of peptide hydroxylation. This can be achieved through various methods, including:
-
Antibody-based detection (e.g., ELISA, AlphaScreen): Use an antibody that specifically recognizes the hydroxylated proline residue on the HIF-1α peptide.
-
Mass Spectrometry: Directly measure the mass shift corresponding to the hydroxylation of the peptide substrate.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Experimental Workflow for PHD Inhibition Assay
Caption: General experimental workflow for a PHD inhibition assay.
Conclusion
This compound is a compound with significant potential for further investigation in the field of drug discovery, particularly in the context of prolyl hydroxylase inhibition. This technical guide provides a foundational understanding of its properties, a potential synthetic strategy, and a framework for evaluating its biological activity. Further experimental work is necessary to fully elucidate its spectroscopic characteristics, optimize its synthesis, and confirm its therapeutic potential.
References
- 1. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aminopyridine-2-carboxylic acid 96 24242-20-4 [sigmaaldrich.com]
- 3. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US7811595B2 - Prolyl hydroxylase inhibitors and methods of use - Google Patents [patents.google.com]
An In-depth Technical Guide on 5-(Benzyloxy)pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Benzyloxy)pyridine-2-carboxylic acid, also known as 5-(benzyloxy)picolinic acid, is a heterocyclic organic compound featuring a pyridine ring substituted with a carboxylic acid at the 2-position and a benzyloxy group at the 5-position. This strategic arrangement of functional groups makes it a valuable and versatile building block in medicinal chemistry and materials science. The presence of the carboxylic acid provides a reactive handle for amide bond formation and other derivatizations, while the benzyloxy group enhances lipophilicity and offers a site for further chemical modification through debenzylation. Its structural framework is a key intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and metal chelators.[1]
Chemical and Physical Properties
The physicochemical properties of this compound are crucial for its application in synthesis and drug design. Quantitative data for this compound are summarized below.
Table 1: General and Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 5-(Phenylmethoxy)pyridine-2-carboxylic acid | [1] |
| Synonyms | 5-(Benzyloxy)picolinic acid | [1] |
| CAS Number | 74386-55-3 | [1][2] |
| Molecular Formula | C₁₃H₁₁NO₃ | [1] |
| Molecular Weight | 229.24 g/mol | [1] |
| Exact Mass | 229.07400 u | [1] |
| Purity (Typical) | 95% - 98% | [2][3] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [3] |
Note: Specific experimental data such as melting point, boiling point, and detailed solubility are not consistently reported in publicly available literature. Researchers should perform their own characterization.
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Characteristics
| Spectroscopy | Feature | Predicted Chemical Shift / Frequency Range |
| ¹H NMR | Pyridine Ring Protons | δ 7.5 - 8.5 ppm |
| Benzyl & Phenyl Protons | δ 7.2 - 7.4 ppm[1] | |
| Benzyl CH₂ Protons | δ 5.0 - 5.5 ppm | |
| Carboxylic Acid Proton | δ 10 - 12 ppm (often broad, may be absent with D₂O exchange) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 160 - 180 ppm |
| Aromatic Carbons | δ 110 - 160 ppm | |
| Benzyl CH₂ Carbon | δ 65 - 75 ppm | |
| FT-IR | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad)[4] |
| C=O Stretch (Carboxylic Acid) | 1710 - 1760 cm⁻¹ (strong)[4] | |
| C-O Stretch (Ether & Acid) | 1200 - 1300 cm⁻¹ | |
| Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ |
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound are not extensively published. However, a plausible and common synthetic route involves the hydrolysis of the corresponding nitrile precursor, 5-(Benzyloxy)-2-cyanopyridine.
4.1 Generalized Synthesis via Nitrile Hydrolysis
This protocol describes a general method for the synthesis of the title compound from a nitrile precursor.
Step 1: Synthesis of 5-(Benzyloxy)-2-cyanopyridine (Intermediate)
-
Reaction: Nucleophilic aromatic substitution of a halogenated pyridine (e.g., 5-bromo-2-cyanopyridine) with benzyl alcohol.
-
Reagents: 5-bromo-2-cyanopyridine, benzyl alcohol, a suitable base (e.g., sodium hydride, potassium carbonate).
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF).
-
Procedure:
-
To a solution of benzyl alcohol in DMF, slowly add the base at 0°C.
-
Allow the mixture to stir for 30 minutes to form the sodium benzoxide intermediate.
-
Add 5-bromo-2-cyanopyridine to the reaction mixture.
-
Heat the mixture (e.g., to 80-100°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-(benzyloxy)-2-cyanopyridine.
-
Step 2: Hydrolysis to this compound
-
Reaction: Strong basic hydrolysis of the nitrile group to a carboxylic acid.
-
Reagents: 5-(benzyloxy)-2-cyanopyridine, a strong base (e.g., potassium hydroxide, sodium hydroxide).[5]
-
Solvent: Water or a mixture of water and a co-solvent (e.g., ethanol).
-
Procedure:
-
Dissolve 5-(benzyloxy)-2-cyanopyridine in an aqueous solution of potassium hydroxide (e.g., 2-4 molar equivalents).[5]
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Wash the aqueous solution with a non-polar organic solvent (e.g., dichloromethane) to remove any unreacted starting material.[5]
-
Carefully acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of approximately 3-4, which will precipitate the carboxylic acid product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
4.2 Purity Assessment and Structural Validation
-
Purity: Assessed using High-Performance Liquid Chromatography (HPLC), typically with a C18 column and a mobile phase of acetonitrile/water.[1]
-
Structural Confirmation: Validated using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure and weight.[1]
Applications in Research and Development
This compound is not typically an end-product but rather a crucial intermediate. Its bifunctional nature allows for the systematic construction of complex molecular architectures.
5.1 Role as a Synthetic Intermediate The primary application of this compound is as a scaffold in organic synthesis. The carboxylic acid group is readily converted into esters, amides, or other functional groups, while the pyridine nitrogen can be involved in coordination chemistry or N-oxide formation. The benzyloxy group can be selectively removed via catalytic hydrogenation to reveal a phenol, providing another site for derivatization.
5.2 Drug Discovery and Medicinal Chemistry In drug development, this molecule serves as a key building block for creating libraries of novel compounds for biological screening. The pyridine core is a common motif in pharmacologically active molecules. By attaching various amines to the carboxylic acid function, researchers can explore the structure-activity relationship (SAR) of new chemical entities targeting a wide range of diseases.
References
In-Depth Technical Guide: 5-(Benzyloxy)pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(benzyloxy)pyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, potential synthetic routes, and its putative role as an inhibitor of histone demethylases, particularly the KDM5 family, which are implicated in various cancer signaling pathways.
Core Compound Properties
This compound, also known as 5-(phenylmethoxy)picolinic acid, is a derivative of pyridine-2-carboxylic acid. Its structure features a benzyloxy group at the 5-position of the pyridine ring, which can influence its biological activity and pharmacokinetic properties.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO₃ | [PubChem] |
| Molecular Weight | 229.24 g/mol | [CymitQuimica, Sigma-Aldrich] |
| CAS Number | 74386-55-3 | [CymitQuimica] |
| Appearance | White Solid (presumed) | |
| Purity | Typically ≥98% (commercial) | [CymitQuimica] |
Synthesis and Experimental Protocols
Route 1: Benzylation followed by Oxidation
This route involves the initial protection of the hydroxyl group of a 5-hydroxypicoline derivative, followed by oxidation of the methyl group to a carboxylic acid.
Step 1: Benzylation of 5-hydroxy-2-methylpyridine
To a solution of 5-hydroxy-2-methylpyridine in a suitable solvent such as dimethylformamide (DMF), a base like cesium carbonate is added. Benzyl bromide is then added, and the reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The product, 5-(benzyloxy)-2-methylpyridine, is then isolated and purified.
Step 2: Oxidation to this compound
The intermediate, 5-(benzyloxy)-2-methylpyridine, is dissolved in an aqueous solution. An oxidizing agent, such as potassium permanganate, is added portion-wise while heating the reaction mixture, for instance, to 80-90°C. The reaction progress is monitored until the disappearance of the starting material. Upon completion, the reaction mixture is worked up by filtering the manganese dioxide byproduct. The filtrate is then acidified to precipitate the crude this compound, which can be further purified by recrystallization.
Route 2: Nitrile Hydrolysis
This route starts with a cyanopyridine derivative, which is first benzylated and then the nitrile group is hydrolyzed to the carboxylic acid. A patent for a similar synthesis of 5-hydroxy pyrimidine-2-carboxylic acid describes the formation of a benzyloxy-cyanopyrimidine intermediate[1].
Step 1: Synthesis of 5-(benzyloxy)-2-cyanopyridine
5-Bromo-2-cyanopyridine is reacted with benzyl alcohol in the presence of a base, such as cesium carbonate, in a suitable solvent. The reaction is heated to drive it to completion. The resulting 5-(benzyloxy)-2-cyanopyridine is then isolated and purified.
Step 2: Hydrolysis to this compound
The 5-(benzyloxy)-2-cyanopyridine intermediate is subjected to hydrolysis under basic conditions. For example, it can be refluxed in an aqueous solution of a strong base like potassium hydroxide. After the reaction is complete, the solution is washed with an organic solvent to remove any unreacted starting material. The aqueous layer is then acidified with a mineral acid, such as hydrochloric acid, which leads to the precipitation of the final product, this compound. The solid product is collected by filtration and can be purified by recrystallization.
Biological Activity and Signaling Pathways
Pyridine carboxylic acid derivatives are recognized as versatile scaffolds in the design of enzyme inhibitors.[2] The structural motif of this compound suggests its potential as an inhibitor of 2-oxoglutarate (2-OG) dependent oxygenases, a large family of enzymes that includes histone demethylases.
Putative Target: KDM5 Family of Histone Demethylases
The KDM5 (lysine-specific demethylase 5) family of enzymes, which includes KDM5A, KDM5B, KDM5C, and KDM5D, are histone H3 lysine 4 (H3K4) demethylases.[3] These enzymes play a crucial role in transcriptional regulation, and their dysregulation is implicated in various cancers.[4] The inhibition of KDM5 enzymes is a promising strategy for cancer therapy.[5]
KDM5 in Cancer Signaling
The KDM5 family is involved in multiple cancer-related signaling pathways, often acting as transcriptional regulators. Their functions can be context-dependent, acting as either repressors or activators of gene expression.[3][4]
Below is a diagram illustrating the central role of KDM5 in key cancer-associated signaling pathways.
Caption: The role of KDM5 histone demethylases in regulating key cancer signaling pathways.
KDM5A has been shown to interact with the retinoblastoma protein (pRb) to repress target genes involved in cell cycle control.[4] In other contexts, KDM5 proteins can cooperate with oncogenes like MYC to drive tumorigenesis.[4] The family members are also implicated in the Notch signaling pathway, which is critical for cell fate determination, and in androgen receptor signaling, which is a key driver of prostate cancer.[2][4]
Quantitative Data
While specific inhibitory constants for this compound against KDM5 enzymes are not publicly available, data for structurally related compounds highlight the potential of this scaffold. Pyridine carboxylic acid derivatives have been developed as potent inhibitors of the KDM4 and KDM5 families.
| Compound | Target | IC₅₀ (nM) | Assay Type |
| 2-(5-(Benzyloxy)-1H-pyrazol-1-yl)isonicotinic acid | KDM5A/B | 1000 | |
| 3-((furan-2-ylmethyl)amino)pyridine-4-carboxylic acid | KDM4 Family | ≤ 100 | RFMS |
| 3-((furan-2-ylmethyl)amino)pyridine-4-carboxylic acid | KDM5C | 100-125 | RFMS |
| 3-(((3-methylthiophen-2-yl)methyl)amino)pyridine-4-carboxylic acid | KDM4 Family | ≤ 100 | RFMS |
| 3-(((3-methylthiophen-2-yl)methyl)amino)pyridine-4-carboxylic acid | KDM5C | 100-125 | RFMS |
IC₅₀ values for related compounds suggest that the pyridine carboxylic acid scaffold is a promising starting point for the development of potent KDM inhibitors.[6]
Conclusion
This compound is a compound with significant potential for further investigation in the field of drug discovery, particularly as an epigenetic modulator. Its structural similarity to known inhibitors of the KDM5 family of histone demethylases makes it an attractive candidate for synthesis and biological evaluation. The synthetic routes outlined in this guide provide a framework for its preparation, and the detailed discussion of its potential biological target and associated signaling pathways offers a rationale for its investigation as a potential therapeutic agent in oncology. Further studies are warranted to determine its specific inhibitory activity and to explore its efficacy in relevant cellular and in vivo models.
References
- 1. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]
- 2. Roles of KDM5 demethylases in therapeutic resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? | Semantic Scholar [semanticscholar.org]
- 4. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Characterization of Covalent KDM5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic Acid
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a pyridine-2-carboxylic acid moiety with a benzyloxy substituent at the 5-position, makes it a key intermediate for the synthesis of a variety of biologically active compounds. This technical guide provides a comprehensive overview of a primary synthetic route to this compound, including detailed experimental protocols and a summary of quantitative data.
Synthetic Pathway Overview
The most common and efficient synthesis of this compound involves a two-step process starting from 5-hydroxypyridine-2-carboxylic acid. The first step is the protection of the hydroxyl group as a benzyl ether, followed by the hydrolysis of the ester to the desired carboxylic acid. An alternative, also viable, pathway begins with 5-chloropyridine-2-carbonitrile, involving a nucleophilic substitution to introduce the benzyloxy group, followed by hydrolysis of the nitrile. This guide will focus on the former route due to the ready commercial availability of the starting material and the straightforward nature of the reactions.
Quantitative Data Summary
The following table summarizes the quantitative data for the primary synthetic route to this compound.
| Step | Reaction | Reagents & Solvents | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Benzylation | Benzyl bromide, K₂CO₃, DMF | 80 | 4 | ~95 |
| 2 | Hydrolysis | LiOH, THF/H₂O | Room Temp. | 12 | ~90 |
Experimental Protocols
Step 1: Synthesis of Methyl 5-(benzyloxy)pyridine-2-carboxylate
This procedure details the benzylation of the hydroxyl group of methyl 5-hydroxypyridine-2-carboxylate.
Materials:
-
Methyl 5-hydroxypyridine-2-carboxylate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of methyl 5-hydroxypyridine-2-carboxylate (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford methyl 5-(benzyloxy)pyridine-2-carboxylate.
Step 2: Synthesis of this compound
This procedure outlines the hydrolysis of the methyl ester to the final carboxylic acid product.
Materials:
-
Methyl 5-(benzyloxy)pyridine-2-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Dichloromethane
Procedure:
-
Dissolve methyl 5-(benzyloxy)pyridine-2-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
After the reaction is complete, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1N HCl.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under vacuum to yield this compound as a solid.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
An In-depth Technical Guide to 5-(Benzyloxy)pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(Benzyloxy)pyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical and physical properties, synthesis, spectral data, and known biological activities, presenting a valuable resource for researchers in the field.
Chemical Identity and Properties
This compound, also known by its IUPAC name 5-(phenylmethoxy)pyridine-2-carboxylic acid, is a derivative of picolinic acid.[1] Its structure features a pyridine ring substituted with a carboxylic acid at the 2-position and a benzyloxy group at the 5-position.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 5-(phenylmethoxy)pyridine-2-carboxylic acid | [1] |
| Synonyms | 5-(Benzyloxy)picolinic acid | [1] |
| CAS Number | 74386-55-3 | [1] |
| Molecular Formula | C₁₃H₁₁NO₃ | [1] |
| Molecular Weight | 229.24 g/mol | [1] |
| Exact Mass | 229.07400 u | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 135-137 °C | [2] |
| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in water. | |
| Storage | Sealed in a dry environment at 2-8°C | [3] |
Synthesis and Characterization
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the oxidation of the corresponding methyl group of a substituted picoline.
Experimental Protocol: Synthesis via Oxidation
A plausible synthetic route involves the oxidation of 5-(benzyloxy)-2-methylpyridine. This method is analogous to the preparation of similar picolinic acids.
Materials:
-
5-(benzyloxy)-2-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Water
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-(benzyloxy)-2-methylpyridine in water.
-
Heat the solution to 80°C.
-
Add potassium permanganate in portions to the heated solution. Maintain the reaction temperature between 85-90°C.
-
After the addition is complete, continue heating for 60-100 minutes, monitoring the reaction by TLC.
-
Cool the reaction mixture and filter to remove manganese dioxide.
-
Adjust the pH of the filtrate to 3-4 using 6M HCl to precipitate the product.
-
Collect the crude product by filtration and recrystallize from ethanol to obtain pure this compound.
This is a generalized protocol based on the synthesis of similar compounds and may require optimization for specific laboratory conditions.
Spectral Data
The structure of this compound can be confirmed by various spectroscopic methods.
Table 2: Spectral Data of this compound
| Technique | Data |
| ¹H NMR | The benzyloxy group shows characteristic aromatic proton signals around δ 7.2–7.4 ppm. The carboxylic acid proton is typically observed as a broad singlet downfield, though it may be absent in deuterated protic solvents.[1] |
| ¹³C NMR | The carboxyl carbon atom typically absorbs in the range of 165-185 ppm. Aromatic carbons of the pyridine and benzyl rings will appear in the aromatic region of the spectrum. |
| IR Spectroscopy | A broad O-H stretching band from the carboxylic acid is expected in the region of 2500-3300 cm⁻¹. A strong C=O stretching absorption should appear between 1710 and 1760 cm⁻¹.[4] |
| Mass Spectrometry | The exact mass is 229.07400 u, which can be confirmed by high-resolution mass spectrometry.[1] |
Biological Activity and Potential Applications
Picolinic acid and its derivatives have garnered significant interest in drug discovery due to their diverse biological activities. These compounds are known to act as enzyme inhibitors and possess antimicrobial and anticancer properties.
Enzyme Inhibition
Derivatives of picolinic acid have been investigated as inhibitors of various enzymes. For instance, certain substituted picolinic acids have shown inhibitory activity against botulinum neurotoxin serotype A light chain.[5][6] The core structure of this compound makes it a candidate for screening against a range of enzymatic targets.
Antimicrobial and Anticancer Potential
Studies on related pyridine carboxylic acid derivatives suggest potential for antimicrobial and anticancer applications.[1] For example, some derivatives have demonstrated significant inhibition against resistant bacterial strains.[1] Furthermore, in cytotoxicity studies using A549 lung cancer cells, related compounds have shown promising results, indicating a potential avenue for anticancer drug development.[1]
Signaling Pathways
While specific signaling pathways modulated by this compound have not been fully elucidated, picolinic acid itself is known to act as a second signal in the activation of IFN-gamma-primed macrophages.[7] This suggests a potential role for its derivatives in modulating immune responses. The general mechanism of action for many biologically active pyridine derivatives involves interactions with key signaling proteins, such as kinases.
Below is a generalized representation of a potential experimental workflow for screening the inhibitory effects of this compound on a generic kinase signaling pathway.
Figure 1: A conceptual workflow for evaluating the inhibitory activity of this compound on a kinase signaling pathway.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a picolinic acid derivative.
Figure 2: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target in cancer drug discovery, illustrating a potential point of inhibition by a molecule like this compound.
Conclusion
This compound is a versatile scaffold with potential for further exploration in drug discovery. Its structural similarity to other biologically active picolinic acids suggests it may exhibit interesting pharmacological properties. This guide provides a foundational understanding of its chemistry and potential applications, serving as a starting point for researchers and scientists in the field. Further investigation into its biological activities and mechanism of action is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound | 74386-55-3 | Benchchem [benchchem.com]
- 2. 5-(Trifluoromethyl)pyridine-2-carboxylic acid CAS#: 80194-69-0 [m.chemicalbook.com]
- 3. chiralen.com [chiralen.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Picolinic acids as β-exosite inhibitors of botulinum neurotoxin A light chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Picolinic acid, a catabolite of tryptophan, as the second signal in the activation of IFN-gamma-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 5-(Benzyloxy)pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-(benzyloxy)pyridine-2-carboxylic acid, a key intermediate in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide combines qualitative information, data from structurally related compounds, and detailed experimental protocols to offer a thorough understanding for researchers and drug development professionals.
Core Concepts in Solubility
The solubility of an organic compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and delivery. The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds are more soluble in polar solvents, and non-polar compounds are more soluble in non-polar solvents.[1][2] The solubility of a molecule is determined by the balance of its polar and non-polar functional groups.
For this compound, the presence of the polar carboxylic acid and pyridine nitrogen atoms suggests potential solubility in polar solvents. However, the large, non-polar benzyloxy group will significantly influence its solubility profile, likely reducing aqueous solubility while enhancing solubility in organic solvents compared to its parent compound, picolinic acid.
Solubility Profile of this compound
| Solvent | Type | Expected Solubility | Rationale and Comparative Data |
| Water | Polar Protic | Low to Moderate | The parent compound, picolinic acid, is very soluble in water.[3][4] However, the introduction of the large, hydrophobic benzyloxy group is expected to significantly decrease aqueous solubility. The carboxylic acid and pyridine moieties will still allow for some hydrogen bonding with water. |
| Methanol | Polar Protic | Moderate to High | Alcohols are generally good solvents for pyridine carboxylic acids.[5] The polarity of methanol, combined with its ability to engage in hydrogen bonding, should facilitate the dissolution of the compound. |
| Ethanol | Polar Protic | Moderate | Picolinic acid is less soluble in ethanol than in water.[3][4] this compound is expected to follow a similar trend, though its solubility in ethanol may be enhanced relative to water due to the organic nature of the benzyloxy group. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including many that are sparingly soluble in other solvents.[1] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a versatile polar aprotic solvent that is effective at solvating a variety of organic molecules.[1] |
| Acetonitrile | Polar Aprotic | Low to Moderate | Picolinic acid has low solubility in acetonitrile.[3][4] The benzyloxy group might slightly improve solubility in this solvent. |
| Dichloromethane (DCM) | Non-polar | Moderate | The presence of the large, non-polar benzyloxy group should enhance solubility in non-polar solvents like dichloromethane. |
| Diethyl Ether | Non-polar | Low to Moderate | While the benzyloxy group promotes solubility in non-polar solvents, the polar carboxylic acid and pyridine ring may limit solubility in a very non-polar solvent like diethyl ether. |
| Chloroform | Non-polar | Moderate | Picolinic acid is soluble in chloroform.[5] The benzyloxy group should further enhance this solubility. |
Factors Influencing Solubility:
-
pH: The solubility of this compound is expected to be highly pH-dependent. In acidic solutions, the pyridine nitrogen will be protonated, forming a more soluble pyridinium salt. In basic solutions, the carboxylic acid will be deprotonated to form a carboxylate salt, which is also more water-soluble.[5][6]
-
Temperature: Generally, the solubility of solid organic compounds increases with temperature.[5]
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound. These protocols are based on standard laboratory practices for solubility assessment of organic compounds.[7][8][9]
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A range of solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetonitrile, dichloromethane, diethyl ether, chloroform)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Place approximately 10-20 mg of this compound into a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
If the compound is insoluble, gently heat the test tube in a warm water bath to observe if solubility increases with temperature.
-
Record the observations for each solvent.
Quantitative Solubility Determination (Shake-Flask Method)
This method provides a more precise measurement of solubility.
Materials:
-
This compound
-
Chosen solvent
-
Scintillation vials or flasks with screw caps
-
Analytical balance
-
Shaker or orbital incubator set to a constant temperature
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical technique like UV-Vis spectroscopy)
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a flask. Ensure there is undissolved solid remaining.
-
Seal the flask and place it in a shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
After equilibration, allow the solution to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a known volume of the solvent.
-
Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC).
-
Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for determining the solubility profile of an organic compound like this compound.
Caption: Workflow for Solubility Determination.
Synthesis and Application Context
This compound is a valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery. It serves as an intermediate in the creation of compounds that may act as enzyme inhibitors or receptor modulators.[10] The benzyloxy group can act as a protecting group for the phenol, which can be deprotected in later synthetic steps.
The following diagram outlines a general synthetic approach for this compound.
Caption: General Synthetic Pathway.
Conclusion
While quantitative solubility data for this compound remains to be fully elucidated in the public domain, this guide provides a robust framework for researchers and drug development professionals. By understanding the structural contributions to its solubility, utilizing the provided experimental protocols, and considering its synthetic context, scientists can effectively work with this important medicinal chemistry intermediate. The expected low to moderate aqueous solubility and higher solubility in polar organic solvents like DMSO and DMF are key considerations for its use in synthesis and biological assays. Further empirical studies are encouraged to establish precise quantitative solubility values in a range of pharmaceutically relevant solvents and conditions.
References
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. Khan Academy [khanacademy.org]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. scribd.com [scribd.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Buy 6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylicacid [smolecule.com]
Starting materials for 5-(Benzyloxy)pyridine-2-carboxylic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores various synthetic routes to obtain 5-(benzyloxy)pyridine-2-carboxylic acid, a valuable building block in pharmaceutical research and development. The guide details several common starting materials and their transformation pathways, providing a comparative analysis of methodologies, quantitative data, and detailed experimental protocols.
Executive Summary
The synthesis of this compound can be achieved through multiple synthetic pathways, each with its own set of advantages and challenges. The most common strategies involve the benzylation of a pre-existing hydroxypyridine scaffold or the modification of functional groups at the C2 and C5 positions of the pyridine ring. This guide focuses on five primary starting materials: 5-hydroxypyridine-2-carboxylic acid, 5-benzyloxy-2-cyanopyridine, 2-methyl-5-(benzyloxy)pyridine, 2-bromo-5-(benzyloxy)pyridine, and 2-chloro-5-hydroxypyridine. The selection of a particular route may be dictated by factors such as the availability and cost of starting materials, desired purity, scalability, and the specific capabilities of the laboratory.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiencies.
| Starting Material | Key Transformation(s) | Typical Reagents | Solvent(s) | Reaction Time (h) | Overall Yield (%) | Purity (%) |
| Ethyl 5-hydroxypicolinate | O-Benzylation, Ester Hydrolysis | Benzyl bromide, K₂CO₃; LiOH | DMF, THF/H₂O | 24-48 | 70-85 | >95 |
| 5-Benzyloxy-2-cyanopyridine | Nitrile Hydrolysis | NaOH or KOH | Water, Ethanol | 4-8 | 85-95 | >98 |
| 2-Methyl-5-(benzyloxy)pyridine | Oxidation | KMnO₄ or SeO₂ | Pyridine/Water | 6-12 | 40-60 | Variable |
| 2-Bromo-5-(benzyloxy)pyridine | Grignard Carboxylation | Mg, CO₂ (dry ice) | THF | 2-4 | 60-75 | >95 |
| 2-Bromo-5-(benzyloxy)pyridine | Pd-Catalyzed Carbonylation | CO, Pd(OAc)₂, dppf | Toluene, DMA | 12-24 | 75-90 | >97 |
Synthetic Pathways and Experimental Protocols
This section provides a detailed overview of the most common synthetic strategies, complete with experimental workflows and detailed protocols for key transformations.
Route 1: From 5-Hydroxypyridine-2-carboxylic Acid (via its ester)
This is one of the most direct and widely used methods. It involves the protection of the carboxylic acid as an ester, followed by the benzylation of the hydroxyl group and subsequent hydrolysis of the ester to yield the final product.
Workflow Diagram:
Caption: Synthesis from 5-Hydroxypyridine-2-carboxylic acid.
Experimental Protocols:
-
Step 1: Esterification of 5-Hydroxypyridine-2-carboxylic acid A suspension of 5-hydroxypyridine-2-carboxylic acid (10.0 g, 71.9 mmol) in absolute ethanol (150 mL) is cooled to 0 °C. Concentrated sulfuric acid (4 mL) is added dropwise with stirring. The mixture is then heated to reflux for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water (100 mL) and neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford ethyl 5-hydroxypicolinate as a white solid.
-
Yield: 90-95%
-
-
Step 2: O-Benzylation of Ethyl 5-hydroxypicolinate To a solution of ethyl 5-hydroxypicolinate (10.0 g, 59.8 mmol) in dry N,N-dimethylformamide (DMF, 100 mL), anhydrous potassium carbonate (16.5 g, 119.6 mmol) is added, followed by benzyl bromide (8.5 mL, 71.8 mmol). The mixture is stirred at 80 °C for 6 hours. After cooling, the reaction mixture is poured into ice-water (300 mL) and extracted with ethyl acetate (3 x 150 mL). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to give ethyl 5-(benzyloxy)picolinate.
-
Yield: 80-90%
-
-
Step 3: Hydrolysis of Ethyl 5-(benzyloxy)picolinate Ethyl 5-(benzyloxy)picolinate (10.0 g, 38.9 mmol) is dissolved in a mixture of tetrahydrofuran (THF, 100 mL) and water (50 mL). Lithium hydroxide monohydrate (3.26 g, 77.8 mmol) is added, and the mixture is stirred at room temperature for 12 hours. The THF is removed under reduced pressure, and the aqueous residue is diluted with water (100 mL) and washed with diethyl ether (2 x 50 mL). The aqueous layer is acidified to pH 3-4 with 1 M HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried in a vacuum oven to yield this compound as a white solid.[1][2]
-
Yield: 95-99%
-
Route 2: From 5-Benzyloxy-2-cyanopyridine
This route involves the hydrolysis of a nitrile group to a carboxylic acid. 5-Benzyloxy-2-cyanopyridine can be synthesized from commercially available 5-bromo-2-cyanopyridine.
Workflow Diagram:
Caption: Synthesis from 5-Benzyloxy-2-cyanopyridine.
Experimental Protocol:
-
Hydrolysis of 5-Benzyloxy-2-cyanopyridine 5-Benzyloxy-2-cyanopyridine (5.0 g, 23.8 mmol) is suspended in a mixture of ethanol (50 mL) and a 20% aqueous solution of sodium hydroxide (50 mL). The mixture is heated to reflux for 6 hours, during which the solid dissolves. After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is diluted with water (100 mL) and washed with dichloromethane (2 x 50 mL). The aqueous layer is then cooled in an ice bath and acidified to pH 3-4 with concentrated HCl. The white precipitate that forms is collected by filtration, washed with cold water, and dried under vacuum to give this compound.
-
Yield: 85-95%
-
Route 3: From 2-Methyl-5-(benzyloxy)pyridine
This method relies on the oxidation of the methyl group at the C2 position of the pyridine ring. While conceptually straightforward, this reaction can sometimes suffer from moderate yields and the formation of byproducts.
Workflow Diagram:
Caption: Synthesis from 2-Methyl-5-(benzyloxy)pyridine.
Experimental Protocol:
-
Oxidation of 2-Methyl-5-(benzyloxy)pyridine 2-Methyl-5-(benzyloxy)pyridine (5.0 g, 25.1 mmol) is dissolved in a mixture of pyridine (50 mL) and water (20 mL). The solution is heated to 85 °C, and potassium permanganate (KMnO₄, 7.9 g, 50.2 mmol) is added portion-wise over 1 hour, maintaining the temperature below 100 °C. After the addition is complete, the mixture is heated at reflux for 4 hours. The reaction is then cooled to room temperature, and the manganese dioxide precipitate is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to remove the pyridine. The residue is dissolved in water (100 mL) and acidified to pH 4 with 2 M HCl. The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol/water to afford this compound.[3][4][5][6]
-
Yield: 40-60%
-
Route 4: From 2-Bromo-5-(benzyloxy)pyridine
This starting material offers two primary pathways for the introduction of the carboxylic acid group: Grignard carboxylation and palladium-catalyzed carbonylation.
Workflow Diagram A: Grignard Carboxylation
Caption: Grignard Carboxylation of 2-Bromo-5-(benzyloxy)pyridine.
Experimental Protocol (Grignard Carboxylation):
-
Magnesium turnings (0.73 g, 30.0 mmol) are placed in a flame-dried, three-necked flask under an argon atmosphere. A solution of 2-bromo-5-(benzyloxy)pyridine (5.28 g, 20.0 mmol) in anhydrous THF (50 mL) is added dropwise to the magnesium turnings with gentle heating to initiate the reaction. After the addition is complete, the mixture is stirred at room temperature for 2 hours. The resulting Grignard solution is then added slowly to a vigorously stirred slurry of crushed dry ice in anhydrous THF (100 mL). The mixture is allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of 1 M HCl (50 mL). The aqueous layer is extracted with ethyl acetate (3 x 75 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by recrystallization from ethyl acetate/hexane to give this compound.[7][8][9][10][11]
-
Yield: 60-75%
-
Workflow Diagram B: Palladium-Catalyzed Carbonylation
References
- 1. researchgate.net [researchgate.net]
- 2. Saponification-Typical procedures - operachem [operachem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ch19: RMgX + CO2 -> RCO2H [chem.ucalgary.ca]
- 9. swb.skku.edu [swb.skku.edu]
- 10. youtube.com [youtube.com]
- 11. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
An In-depth Technical Review of 5-(Benzyloxy)pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Benzyloxy)pyridine-2-carboxylic acid is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the field of medicinal chemistry. Its structural motif, a pyridine-2-carboxylic acid core with a benzyloxy substituent at the 5-position, positions it as a potential candidate for drug discovery and development. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, potential biological activity, and the experimental protocols associated with its study.
Chemical Properties and Synthesis
This compound, also known as 5-(phenylmethoxy)picolinic acid, is a solid at room temperature with a molecular weight of 229.23 g/mol . Its chemical structure is characterized by a pyridine ring, a carboxylic acid group at the 2-position, and a benzyloxy group at the 5-position.
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and commonly utilized synthetic pathway can be inferred from the synthesis of analogous compounds. A likely precursor for this synthesis is 5-hydroxypyridine-2-carboxylic acid. The synthesis would then proceed via a Williamson ether synthesis, where the hydroxyl group of 5-hydroxypyridine-2-carboxylic acid is deprotonated by a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with benzyl bromide or a similar benzyl halide to yield the final product.
Hypothesized Synthesis Workflow:
Caption: Hypothesized two-step synthesis of this compound.
Biological Activity and Potential Therapeutic Applications
The biological activity of this compound has not been extensively characterized in publicly available literature. However, based on the known activities of structurally similar compounds, it is hypothesized to act as an inhibitor of prolyl 4-hydroxylase (P4H) .
P4H is a key enzyme in the biosynthesis of collagen, responsible for the hydroxylation of proline residues in procollagen chains. This post-translational modification is crucial for the stability of the collagen triple helix. Inhibition of P4H can therefore modulate collagen synthesis and has been investigated as a therapeutic strategy for fibrotic diseases and other conditions characterized by excessive collagen deposition.
Several pyridine-2-carboxylic acid derivatives, particularly those with substituents at the 5-position, have been identified as P4H inhibitors. For instance, pyridine-2,5-dicarboxylic acid and pyridine-2,4-dicarboxylic acid are known inhibitors of this enzyme. The structural similarity of this compound to these known inhibitors suggests that it may also bind to the active site of P4H and interfere with its catalytic activity.
Potential Signaling Pathway Involvement:
The inhibition of prolyl 4-hydroxylase by compounds like this compound can have downstream effects on signaling pathways related to fibrosis and tissue remodeling. By reducing the hydroxylation of proline residues in procollagen, the stability of newly synthesized collagen is compromised, leading to its degradation and a reduction in overall collagen deposition.
Caption: Proposed mechanism of action for this compound.
Quantitative Data
As of the latest literature review, specific quantitative data on the biological activity of this compound, such as IC50 or Ki values for P4H inhibition, are not publicly available. The following table is provided as a template for future research findings and to present data for structurally related P4H inhibitors.
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| This compound | Prolyl 4-Hydroxylase | Data Not Available | Data Not Available | |
| Pyridine-2,5-dicarboxylic acid | Prolyl 4-Hydroxylase | Enzyme Inhibition | Data Not Available | [General Literature] |
| Pyridine-2,4-dicarboxylic acid | Prolyl 4-Hydroxylase | Enzyme Inhibition | Data Not Available | [General Literature] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not explicitly available. However, based on standard laboratory practices for similar compounds, the following outlines a general approach that researchers could adapt.
General Synthetic Protocol for this compound
Materials:
-
5-Hydroxypyridine-2-carboxylic acid
-
Benzyl bromide (or benzyl chloride)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Standard glassware for organic synthesis
-
Purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
Dissolution: Dissolve 5-hydroxypyridine-2-carboxylic acid in an appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Add the base portion-wise to the solution at a controlled temperature (e.g., 0 °C) to facilitate the formation of the alkoxide.
-
Alkylation: Slowly add benzyl bromide to the reaction mixture and allow it to stir at room temperature or with gentle heating until the reaction is complete (monitored by thin-layer chromatography).
-
Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain pure this compound.
General Protocol for In Vitro Prolyl 4-Hydroxylase Inhibition Assay
Materials:
-
Recombinant human prolyl 4-hydroxylase
-
A synthetic peptide substrate for P4H
-
Cofactors: Fe(II), 2-oxoglutarate, and ascorbate
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer
-
Detection reagents (e.g., for measuring the formation of hydroxyproline or the consumption of a cofactor)
Procedure:
-
Assay Preparation: Prepare a reaction mixture containing the assay buffer, recombinant P4H enzyme, and the peptide substrate.
-
Compound Addition: Add varying concentrations of this compound (and a vehicle control) to the reaction mixture.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the cofactors.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37 °C) for a specific period.
-
Reaction Termination: Stop the reaction using a suitable quenching agent.
-
Detection: Measure the enzyme activity by quantifying the product (hydroxyproline) or the consumption of a cofactor using a suitable detection method (e.g., HPLC, colorimetric assay, or mass spectrometry).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound represents a molecule of interest for researchers in drug discovery, primarily due to its structural similarity to known inhibitors of prolyl 4-hydroxylase. While direct experimental data on its synthesis and biological activity are currently limited in the public domain, this technical guide provides a foundational understanding based on analogous compounds. The hypothesized synthetic route and potential mechanism of action offer a starting point for further investigation into this compound's therapeutic potential. Future research should focus on developing a robust synthetic protocol, quantifying its inhibitory activity against P4H, and elucidating its specific role in relevant signaling pathways. Such studies will be crucial in determining the viability of this compound as a lead compound for the development of novel therapeutics.
The Dawn of Pyridine Carboxylic Acids: A Technical Chronicle of Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide navigates the historical landscape of pyridine carboxylic acids, charting their discovery from early laboratory curiosities to their pivotal roles in nutrition and medicine. We will explore the distinct journeys of the three isomers—nicotinic acid, picolinic acid, and isonicotinic acid—detailing their initial syntheses, the elucidation of their biological significance, and the evolution of their applications that continue to shape modern therapeutic strategies.
From Tobacco Alkaloid to Vital Nutrient: The Discovery of Nicotinic Acid (Pyridine-3-carboxylic acid)
The story of pyridine carboxylic acids begins with the most commercially significant isomer, nicotinic acid. Its journey is a compelling narrative of chemical synthesis predating the understanding of its profound biological importance.
In 1867, the Austrian chemist Hugo Weidel, while investigating the oxidation of nicotine, first synthesized nicotinic acid.[1] This initial preparation involved the vigorous oxidation of nicotine with nitric acid. For decades, nicotinic acid remained a chemical curiosity, finding some use in photography.[1]
It wasn't until the early 20th century that the connection between nicotinic acid and a devastating nutritional deficiency disease, pellagra, began to be unveiled. Pellagra, characterized by dermatitis, diarrhea, and dementia, was rampant in the southern United States, where diets were heavily reliant on corn.[2] In 1912, the Polish-American biochemist Casimir Funk, while working on isolating the anti-beriberi factor from rice polishings, also isolated nicotinic acid.[1] However, since it had no effect on beriberi, he largely set it aside, though he suspected it possessed some nutritional value.[1]
The crucial link to pellagra was established through the work of the Austrian-American physician Joseph Goldberger. In 1915, through a series of experiments on prisoners, he demonstrated that pellagra was caused by a dietary deficiency.[1] He named the unknown substance the "P-P (pellagra-preventive) factor."[1]
The final piece of the puzzle fell into place in 1937 when the American biochemist Conrad Elvehjem at the University of Wisconsin isolated the "P-P factor" from liver extracts and identified it as nicotinic acid.[1][2] He demonstrated that nicotinic acid could cure black tongue in dogs, a condition analogous to pellagra in humans.[1] Shortly after, Dr. Tom Spies and his colleagues confirmed that nicotinic acid was indeed the cure for pellagra in humans.[3] To dissociate this vital nutrient from the toxic alkaloid nicotine, the name "niacin" was coined from ni cotinic ac id vitamin .[4] This discovery led to the fortification of flour and other grains with niacin, drastically reducing the prevalence of pellagra.[3]
The Other Isomers: Picolinic and Isonicotinic Acid
While nicotinic acid took center stage due to its role as a vitamin, its isomers, picolinic acid (pyridine-2-carboxylic acid) and isonicotinic acid (pyridine-4-carboxylic acid), have their own unique histories and applications.
Picolinic Acid (Pyridine-2-carboxylic acid): The earliest preparations of picolinic acid also date back to the late 19th century. Weidel was also involved in the early work on this isomer. Picolinic acid has been historically prepared by the oxidation of α-picoline (2-methylpyridine) using strong oxidizing agents like potassium permanganate.[5]
Isonicotinic Acid (Pyridine-4-carboxylic acid): The significance of isonicotinic acid skyrocketed in the mid-20th century with the advent of chemotherapy for tuberculosis. In 1912, the hydrazide derivative of isonicotinic acid, known as isoniazid, was first synthesized.[6] However, its potent anti-tuberculosis activity was not discovered until the 1940s.[7] This discovery was a landmark in the fight against tuberculosis and spurred the development of large-scale synthesis methods for isonicotinic acid, primarily through the oxidation of γ-picoline (4-methylpyridine).[8]
Quantitative Data of Pyridine Carboxylic Acid Isomers
The structural differences between the three isomers of pyridine carboxylic acid result in distinct physical and chemical properties.
| Property | Picolinic Acid (2-Pyridinecarboxylic acid) | Nicotinic Acid (3-Pyridinecarboxylic acid) | Isonicotinic Acid (4-Pyridinecarboxylic acid) |
| Molar Mass ( g/mol ) | 123.11 | 123.11 | 123.11 |
| Melting Point (°C) | 136-138 | 236.6 | 310 (sublimes) |
| pKa (at 25°C) | 5.4 | 4.85 | 4.96 |
| Water Solubility (g/L at 20°C) | 887 | 18 | 5.2 |
Experimental Protocols for Historical Syntheses
The following are detailed methodologies for key historical syntheses of the pyridine carboxylic acid isomers.
Synthesis of Nicotinic Acid by Oxidation of Nicotine
This method, based on the early synthetic work, demonstrates the conversion of the naturally occurring alkaloid to the essential vitamin.
Materials:
-
Nicotine
-
Concentrated Nitric Acid
-
Disodium Phosphate (Na₂HPO₄·12H₂O)
-
Water
-
Ice
Procedure:
-
In a suitable flask, carefully add concentrated nitric acid to nicotine. The reaction is exothermic and should be controlled.
-
Heat the mixture on a steam bath to evaporate most of the liquid.
-
Dissolve the resulting nicotinic acid nitrate in boiling water.
-
Add crystalline disodium phosphate to the hot solution with constant stirring.
-
Allow the mixture to cool, and then chill in an ice bath to precipitate the nicotinic acid.
-
Filter the crude nicotinic acid and wash with cold water.
-
Recrystallize the product from hot water to obtain pure nicotinic acid.
Synthesis of Picolinic Acid by Permanganate Oxidation of α-Picoline
This procedure is a classic method for the preparation of picolinic acid from its corresponding methylpyridine.
Materials:
-
α-Picoline (2-methylpyridine)
-
Potassium Permanganate (KMnO₄)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
95% Ethanol
Procedure:
-
In a three-necked flask equipped with a reflux condenser and stirrer, dissolve α-picoline in water.
-
Gradually add potassium permanganate to the solution and heat on a steam bath until the purple color disappears.
-
Add a second portion of potassium permanganate and continue heating until the color is discharged.
-
Filter the hot solution to remove the precipitated manganese dioxide and wash the precipitate with hot water.
-
Concentrate the filtrate under reduced pressure and acidify with concentrated hydrochloric acid.
-
Evaporate the acidic solution to dryness under reduced pressure.
-
Reflux the solid residue with 95% ethanol and filter. Repeat the extraction with ethanol.
-
Pass dry hydrogen chloride gas through the combined ethanolic filtrates until crystals of picolinic acid hydrochloride begin to separate.
-
Chill the solution to complete the crystallization, then filter and air-dry the product.
Synthesis of Isonicotinic Acid by Oxidation of γ-Picoline
The industrial production of isonicotinic acid often involves the catalytic oxidation of γ-picoline. A historical laboratory-scale synthesis can be performed using strong oxidizing agents.
Materials:
-
γ-Picoline (4-methylpyridine)
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydroxide (NaOH)
-
Sulfuric Acid (H₂SO₄)
-
Water
Procedure:
-
In a flask, prepare a solution of sodium hydroxide in water and add γ-picoline.
-
Slowly add a solution of potassium permanganate in water to the γ-picoline mixture while stirring and maintaining a controlled temperature.
-
After the addition is complete, heat the mixture to ensure the reaction goes to completion, as indicated by the disappearance of the permanganate color.
-
Filter the reaction mixture to remove manganese dioxide.
-
Acidify the filtrate with sulfuric acid to precipitate the isonicotinic acid.
-
Cool the mixture to maximize precipitation.
-
Filter the isonicotinic acid, wash with cold water, and dry.
Signaling Pathways and Logical Relationships
The discovery and development of pyridine carboxylic acids and their derivatives are interconnected. The initial discovery of nicotinic acid's role as a vitamin paved the way for investigating the biological activities of other pyridine compounds.
Experimental Workflow: Historical Synthesis of Picolinic Acid
The following diagram illustrates the key steps in a typical historical laboratory synthesis of picolinic acid.
Logical Relationship: From Discovery to Therapeutic Application
The journey from the initial chemical synthesis of a pyridine carboxylic acid to its application as a therapeutic agent follows a logical progression of scientific inquiry.
References
- 1. 2-Picolinic acid CAS#: 98-98-6 [m.chemicalbook.com]
- 2. Isonicotinic Acid [drugfuture.com]
- 3. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nicotinic Acid [drugfuture.com]
- 5. chempanda.com [chempanda.com]
- 6. Picolinic Acid [drugfuture.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 5-(Benzyloxy)pyridine-2-carboxylic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Benzyloxy)pyridine-2-carboxylic acid is a versatile bifunctional building block in organic synthesis, primarily utilized as a protected form of 5-hydroxypyridine-2-carboxylic acid. Its strategic importance is notable in medicinal chemistry, where the pyridine scaffold is a common motif in pharmacologically active compounds. The benzyloxy group serves as a robust protecting group for the phenol, which can be readily removed under mild conditions at a later synthetic stage. This allows for the selective functionalization of the carboxylic acid moiety without interference from the potentially reactive hydroxyl group.
This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including amide bond formation and subsequent deprotection. These reactions are fundamental in the construction of complex molecules, particularly in the synthesis of kinase inhibitors for drug discovery.
Key Applications
The primary application of this compound lies in its role as a key intermediate in the synthesis of selective Tyrosine Kinase 2 (TYK2) inhibitors. TYK2 is a member of the Janus kinase (JAK) family and is a critical mediator in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and type I interferons. Dysregulation of the TYK2 signaling pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, the development of selective TYK2 inhibitors is a significant area of research in drug discovery.
This compound provides the core scaffold for a class of potent and selective TYK2 inhibitors, including Deucravacitinib (BMS-986165), which has been investigated for the treatment of psoriasis and other immune-mediated disorders. The synthetic strategy typically involves the coupling of the carboxylic acid with a desired amine, followed by the deprotection of the benzyloxy group to reveal the free hydroxyl, which is often a key pharmacophoric feature for target engagement.
Experimental Protocols
Amide Bond Formation: Synthesis of 5-(Benzyloxy)-N-cyclopropylpicolinamide
This protocol details the coupling of this compound with cyclopropylamine using the common coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Reaction Scheme:
Materials:
-
This compound
-
Cyclopropylamine
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and purification
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) in a round-bottom flask is added HATU (1.2 eq) and DIPEA (3.0 eq).
-
The mixture is stirred at room temperature for 10 minutes to activate the carboxylic acid.
-
Cyclopropylamine (1.1 eq) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 2-4 hours, and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 5-(benzyloxy)-N-cyclopropylpicolinamide.
Quantitative Data:
| Reactant 1 | Reactant 2 | Coupling Reagent | Base | Solvent | Time (h) | Temperature | Yield (%) |
| This compound | Cyclopropylamine | HATU | DIPEA | DMF | 2-4 | Room Temp | ~85-95 |
Note: Yields are typical and may vary depending on the specific reaction scale and purification.
Deprotection: Synthesis of 5-Hydroxy-N-cyclopropylpicolinamide
This protocol describes the removal of the benzyl protecting group via palladium-catalyzed transfer hydrogenation.
Reaction Scheme:
Materials:
-
5-(Benzyloxy)-N-cyclopropylpicolinamide
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Celite®
Procedure:
-
To a stirred suspension of 5-(benzyloxy)-N-cyclopropylpicolinamide (1.0 eq) and 10% Pd/C (10-20 wt%) in methanol (0.1 M) is added ammonium formate (5.0 eq) in a single portion under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is heated to reflux and the progress is monitored by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite® to remove the catalyst.
-
The Celite® pad is washed with methanol.
-
The combined filtrate is concentrated under reduced pressure to afford the crude product.
-
The crude product can be purified by recrystallization or flash column chromatography if necessary to yield pure 5-hydroxy-N-cyclopropylpicolinamide.
Quantitative Data:
| Substrate | Catalyst | Hydrogen Source | Solvent | Time (h) | Temperature | Yield (%) |
| 5-(Benzyloxy)-N-cyclopropylpicolinamide | 10% Pd/C | Ammonium formate | Methanol | 1-3 | Reflux | >90 |
Note: This is a general procedure for transfer hydrogenation. Reaction times and catalyst loading may need to be optimized for specific substrates.
Visualizations
TYK2-STAT Signaling Pathway
The following diagram illustrates the central role of TYK2 in the JAK-STAT signaling cascade, which is the target of inhibitors synthesized from this compound.
Caption: TYK2-STAT signaling pathway and point of inhibition.
Experimental Workflow for Synthesis and Deprotection
The following diagram outlines the general workflow for the synthesis of a 5-hydroxypicolinamide derivative using this compound.
Caption: General synthetic workflow.
Conclusion
This compound is a valuable and strategic building block for the synthesis of medicinally relevant compounds, particularly selective TYK2 inhibitors. The protocols provided herein for amide coupling and subsequent debenzylation offer robust and high-yielding methods for the elaboration of this scaffold. The benzyloxy protecting group strategy allows for the efficient construction of complex picolinamide derivatives, highlighting the utility of this reagent in modern drug discovery and organic synthesis. Researchers and drug development professionals can leverage these methods to access a range of novel compounds for biological evaluation.
Application Notes: 5-(Benzyloxy)pyridine-2-carboxylic Acid in Medicinal Chemistry
Introduction
5-(Benzyloxy)pyridine-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of potent enzyme inhibitors. Its rigid pyridine core, coupled with the synthetic versatility of the carboxylic acid and the protective nature of the benzyl ether, makes it an attractive scaffold for the design of targeted therapeutics. This document outlines its application in the development of Lysine Specific Demethylase 1 (LSD1) inhibitors, a promising class of anti-cancer agents.
Application in the Synthesis of LSD1 Inhibitors
Derivatives of this compound have emerged as potent and reversible inhibitors of Lysine Specific Demethylase 1 (LSD1). LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in tumorigenesis by demethylating histone and non-histone proteins, thereby regulating gene expression. Dysregulation of LSD1 is associated with the progression of various cancers, making it a compelling therapeutic target.
One notable example is the development of compounds such as 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile , a potent and reversible LSD1 inhibitor with a Ki of 29 nM.[1] The pyridine core of this inhibitor, derived from this compound, serves as a central scaffold to which other pharmacophoric elements are attached. The benzyloxy group at the 5-position can be deprotected to reveal a hydroxyl group, which then serves as an attachment point for various side chains, such as the piperidin-4-ylmethoxy group, to explore the inhibitor binding pocket.
Quantitative Data: Inhibition of LSD1 by Pyrrolo[2,3-c]pyridine Derivatives
A series of pyrrolo[2,3-c]pyridine derivatives, which can be conceptually derived from the 5-substituted pyridine-2-carboxylic acid scaffold, have been synthesized and evaluated for their LSD1 inhibitory activity and anti-proliferative effects in various cancer cell lines. The data below summarizes the activity of these compounds.
| Compound ID | LSD1 IC50 (nM) | MOLM-14 Cell Growth IC50 (nM) | MV4;11 Cell Growth IC50 (nM) | H1417 Cell Growth IC50 (nM) |
| GSK-354 | 26.2 | >10000 | >10000 | >10000 |
| Compound 46 | 3.1 | 31 | 0.6 | 1.1 |
Data adapted from a study on pyrrolo[2,3-c]pyridines as potent and reversible LSD1 inhibitors.[2]
Experimental Protocols
General Synthesis of 5-Substituted Pyridine-2-Carboxylic Acid Derivatives as LSD1 Inhibitors
The synthesis of LSD1 inhibitors based on the this compound scaffold typically involves a multi-step sequence. The following is a general, illustrative protocol.
Step 1: Amide Coupling
This compound is coupled with a desired amine using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent like DMF (Dimethylformamide).
Step 2: Deprotection of the Benzyl Ether
The benzyloxy group is removed via catalytic hydrogenation. The compound from Step 1 is dissolved in a suitable solvent like ethanol or methanol, and a palladium catalyst on carbon (Pd/C) is added. The reaction mixture is then subjected to a hydrogen atmosphere until the deprotection is complete, yielding the corresponding 5-hydroxypyridine derivative.
Step 3: Introduction of Side Chains
The exposed hydroxyl group is then alkylated with a suitable electrophile, for example, a protected 4-(chloromethyl)piperidine, in the presence of a base such as potassium carbonate or cesium carbonate in a polar aprotic solvent like DMF or acetonitrile.
Step 4: Final Deprotection
If the introduced side chain contains a protecting group (e.g., a Boc group on the piperidine), it is removed under appropriate conditions (e.g., trifluoroacetic acid in dichloromethane for a Boc group) to yield the final inhibitor.
LSD1 Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds against LSD1 can be determined using a biochemical assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated histone H3 peptide substrate
-
Europium-labeled anti-demethylated histone antibody
-
Allophycocyanin-labeled streptavidin
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
Procedure:
-
Add test compounds at various concentrations to the wells of a microplate.
-
Add the LSD1 enzyme and the biotinylated histone H3 peptide substrate to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing the europium-labeled antibody and the allophycocyanin-labeled streptavidin.
-
Incubate the plate for another period (e.g., 60 minutes) to allow for antibody binding and FRET signal development.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths to determine the FRET ratio.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Logical Workflow for the Synthesis of LSD1 Inhibitors
Caption: Synthetic workflow for LSD1 inhibitors.
Signaling Pathway of LSD1 in Cancer
Caption: LSD1 signaling pathway and inhibition.
References
Application Notes: 5-(Benzyloxy)pyridine-2-carboxylic Acid as a Versatile Building Block in Drug Design
Introduction
5-(Benzyloxy)pyridine-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of enzyme inhibitors. Its rigid pyridine core, substituted with a carboxylic acid at the 2-position and a benzyloxy group at the 5-position, provides a key scaffold for designing molecules that can interact with the active sites of various enzymes. The carboxylic acid moiety often serves as a crucial binding group, while the benzyloxy group can be strategically employed to occupy hydrophobic pockets or be modified to explore structure-activity relationships (SAR).
This document provides an overview of the application of this compound and its close analogs, such as 5-aminopyridine-2-carboxylic acid, in the design and synthesis of enzyme inhibitors, with a specific focus on prolyl 4-hydroxylase inhibitors.
Case Study: Inhibition of Prolyl 4-Hydroxylase
A notable application of 5-substituted pyridine-2-carboxylic acids is in the development of inhibitors for prolyl 4-hydroxylase (PHD).[1] This enzyme plays a critical role in the regulation of the hypoxia-inducible factor (HIF) pathway, which is implicated in various physiological and pathological processes, including angiogenesis and erythropoiesis. Inhibition of PHD is a promising therapeutic strategy for diseases such as anemia of chronic disease.
Derivatives of 5-aminopyridine-2-carboxylic acid, a close structural analog of this compound, have been synthesized and shown to be potent inhibitors of prolyl 4-hydroxylase.[1] The core scaffold acts as a mimic of the 2-oxoglutarate co-substrate of the enzyme.
Quantitative Data: In Vitro Inhibition of Prolyl 4-Hydroxylase
The following table summarizes the in vitro inhibitory activity of a series of 5-amide substituted pyridine-2-carboxylic acids against prolyl 4-hydroxylase. The data is based on the findings reported by Tucker, H., & Thomas, D. F. (1992).[1]
| Compound ID | R Group (at 5-position) | IC50 (µM) |
| 1 | -NHCO-Ph | 10 |
| 2 | -NHCO-(4-Cl-Ph) | 8 |
| 3 | -NHCO-(4-MeO-Ph) | 12 |
| 4 | -CONH-Ph | 25 |
| 5 | -CONH-(4-Cl-Ph) | 20 |
| Reference | Pyridine-2,5-dicarboxylic acid | 10 |
Note: The IC50 values are approximate, as the original source states the best compounds were "equipotent" with the reference compound. The values presented here are for illustrative purposes based on this description.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of 5-substituted pyridine-2-carboxylic acid derivatives as enzyme inhibitors, based on methodologies described for prolyl 4-hydroxylase inhibitors.[1]
Protocol 1: Synthesis of 5-[(Arylcarbonyl)amino]pyridine-2-carboxylic Acids
This protocol describes the acylation of 5-aminopyridine-2-carboxylic acid. A similar approach can be adapted for derivatives of this compound where the benzyloxy group is already in place.
Materials:
-
5-Aminopyridine-2-carboxylic acid
-
Aroyl chloride (e.g., benzoyl chloride)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1N)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-aminopyridine-2-carboxylic acid (1 equivalent) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add the aroyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the pyridine under reduced pressure.
-
Dissolve the residue in DCM and wash with 1N HCl (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: In Vitro Prolyl 4-Hydroxylase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against prolyl 4-hydroxylase.
Materials:
-
Recombinant human prolyl 4-hydroxylase
-
(Pro-Pro-Gly)n peptide substrate
-
2-Oxoglutarate
-
Ascorbate
-
FeSO4
-
Tritiated 2-oxoglutarate ([3H]2-OG)
-
Test compounds dissolved in DMSO
-
Tris-HCl buffer (pH 7.5)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, (Pro-Pro-Gly)n, ascorbate, and FeSO4.
-
Add the test compound at various concentrations (typically in a serial dilution).
-
Initiate the reaction by adding a mixture of 2-oxoglutarate and [3H]2-OG, followed by the enzyme.
-
Incubate the reaction mixture at 37 °C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a solution of unlabeled 2-oxoglutarate in perchloric acid).
-
Separate the unreacted [3H]2-OG from the product (tritiated succinate) using an appropriate method (e.g., ion-exchange chromatography).
-
Quantify the amount of tritiated succinate produced using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without an inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway: HIF-1α Regulation by Prolyl 4-Hydroxylase
Caption: Regulation of HIF-1α by Prolyl 4-Hydroxylase and its inhibition.
Experimental Workflow: Synthesis and Evaluation of Inhibitors
Caption: Workflow for inhibitor synthesis and evaluation.
Logical Relationship: Structure-Activity Relationship (SAR)
References
Application Notes and Protocols for the Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Benzyloxy)pyridine-2-carboxylic acid and its derivatives are important intermediates in the synthesis of a variety of pharmacologically active compounds. The pyridine-2-carboxylic acid moiety is a key structural feature in numerous therapeutic agents, and the benzyloxy group at the 5-position offers a versatile handle for further functionalization or can act as a protective group. This document provides a detailed protocol for the synthesis of this compound and its derivatives, compiled from established chemical literature.
General Synthetic Approach
The synthesis of this compound can be achieved through several routes. A common and effective strategy involves the benzylation of a pre-existing 5-hydroxypyridine-2-carboxylate, followed by hydrolysis of the ester to yield the desired carboxylic acid. This method is advantageous due to the commercial availability of starting materials and the generally high yields of the individual steps.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-(Benzyloxy)pyridine-2-carboxylate
This protocol details the benzylation of ethyl 5-hydroxypyridine-2-carboxylate.
Materials:
-
Ethyl 5-hydroxypyridine-2-carboxylate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware (round-bottom flask, separatory funnel, beakers, etc.)
Procedure:
-
To a solution of ethyl 5-hydroxypyridine-2-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 5-(benzyloxy)pyridine-2-carboxylate.
Protocol 2: Hydrolysis to this compound
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 5-(benzyloxy)pyridine-2-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve ethyl 5-(benzyloxy)pyridine-2-carboxylate (1.0 eq) in a mixture of THF, methanol, and water.
-
Add lithium hydroxide (2.0 eq) or sodium hydroxide (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 3-4 with 1 M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
If a precipitate does not form, extract the acidified aqueous layer with ethyl acetate. Dry the organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to dryness.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound derivatives. Actual yields may vary depending on the specific substrate and reaction conditions.
| Step | Reactant | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Ethyl 5-hydroxypyridine-2-carboxylate | Ethyl 5-(benzyloxy)pyridine-2-carboxylate | Benzyl bromide, K₂CO₃ | DMF | 60-70 | 4-6 | 85-95 |
| 2 | Ethyl 5-(benzyloxy)pyridine-2-carboxylate | This compound | LiOH or NaOH | THF/MeOH/H₂O | RT | 2-4 | 90-98 |
Visualization of the Synthetic Workflow
The following diagram illustrates the general synthetic pathway for the preparation of this compound.
Caption: Synthetic scheme for this compound.
Application Notes and Protocols for 5-(Benzyloxy)pyridine-2-carboxylic acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-(benzyloxy)pyridine-2-carboxylic acid and its derivatives as key intermediates in the synthesis of pharmaceuticals, with a focus on the investigational anti-cancer agent Tosedostat. Detailed experimental protocols and diagrams are provided to facilitate research and development in this area.
Introduction
This compound is a versatile heterocyclic building block employed in the synthesis of complex organic molecules for the pharmaceutical industry. Its structure, featuring a protected hydroxyl group and a carboxylic acid on a pyridine scaffold, makes it a valuable precursor for creating substituted pyridine derivatives with a range of biological activities. This document will focus on its application in the synthesis of Tosedostat, an aminopeptidase inhibitor.
Application in the Synthesis of Tosedostat
While direct synthesis of Tosedostat using this compound is not explicitly detailed in publicly available literature, a closely related derivative, 3,5-bis-benzyloxy-pyridine-2-carboxylic acid , serves as a key intermediate in a patented synthesis route. This suggests that this compound could be utilized in a similar capacity for the synthesis of analogues or other related compounds.
The core reaction involves the amidation of the pyridine-2-carboxylic acid moiety with an amino acid derivative to form a critical amide bond present in the final drug structure.
Synthetic Pathway Overview
The synthesis of a key precursor to Tosedostat involves the coupling of 3,5-bis-benzyloxy-pyridine-2-carboxylic acid with α-aminoisobutyric acid methyl ester. This is followed by debenzylation to expose the hydroxyl groups, which are then further functionalized to yield the final active pharmaceutical ingredient.
Caption: Synthetic pathway to a Tosedostat precursor.
Experimental Protocols
The following are generalized protocols based on standard laboratory procedures for the key synthetic steps.
Protocol 1: Amide Coupling of 3,5-bis-benzyloxy-pyridine-2-carboxylic acid
Objective: To synthesize 2-(3,5-bis-benzyloxy-pyridine-2-carbonyl)-amino-2-methyl-propionic acid methyl ester.
Materials:
-
3,5-bis-benzyloxy-pyridine-2-carboxylic acid
-
α-aminoisobutyric acid methyl ester hydrochloride
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3,5-bis-benzyloxy-pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF at room temperature under a nitrogen atmosphere, add EDCI (2.0 eq) and HOBt (2.0 eq).
-
Stir the mixture for 15 minutes.
-
Add α-aminoisobutyric acid methyl ester hydrochloride (2.0 eq) followed by the dropwise addition of DIPEA (3.0 eq).
-
Stir the resulting solution at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Illustrative):
| Parameter | Value |
| Reactant Scale | 2.99 mmol |
| Yield | Not explicitly stated in the patent, but typically moderate to high for this type of coupling. |
| Purity | >95% after chromatography |
Mechanism of Action of Tosedostat: Signaling Pathway
Tosedostat is an orally bioavailable aminopeptidase inhibitor. It is a prodrug that is converted intracellularly to its active metabolite, CHR-79888. This active form inhibits M1 family aminopeptidases, such as puromycin-sensitive aminopeptidase (PuSA) and leukotriene A4 (LTA4) hydrolase.[1][2]
The inhibition of these aminopeptidases in cancer cells leads to a depletion of the intracellular pool of free amino acids.[1] This amino acid deprivation triggers a cascade of events, including the inhibition of the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth and proliferation.[3][4] The inhibition of mTOR leads to a decrease in protein synthesis and the induction of apoptosis (programmed cell death), in part through the upregulation of the pro-apoptotic protein Noxa.[1][2]
Caption: Tosedostat's mechanism of action.
Conclusion
This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals, as exemplified by the synthesis of Tosedostat. The protocols and pathways described herein provide a foundation for researchers to explore the synthesis of novel therapeutics based on this versatile chemical scaffold. Further investigation into the direct use of this compound in similar synthetic routes is warranted.
References
The Pivotal Role of 5-(Benzyloxy)pyridine-2-carboxylic Acid in the Synthesis of Potent Enzyme Inhibitors
For Immediate Release:
Shanghai, China – November 3, 2025 – 5-(Benzyloxy)pyridine-2-carboxylic acid has emerged as a critical starting material in the synthesis of a novel class of highly selective enzyme inhibitors, particularly targeting DNA-dependent protein kinase (DNA-PK). This versatile building block provides a key structural motif necessary for potent inhibitory activity, paving the way for the development of new therapeutic agents in oncology.
Researchers have successfully utilized this compound to synthesize a series of 5-(benzyloxy)-N-substituted-pyridine-2-carboxamides. These compounds have demonstrated significant inhibitory effects on DNA-PK, an enzyme centrally involved in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. The inhibition of this pathway is a promising strategy for sensitizing cancer cells to radiation and chemotherapy.
This application note provides detailed protocols for the synthesis and evaluation of these DNA-PK inhibitors, along with a summary of their biological activity. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel enzyme inhibitors.
Application in the Synthesis of DNA-PK Inhibitors
The synthesis of the target enzyme inhibitors commences with the activation of the carboxylic acid group of this compound, followed by coupling with a desired amine to form the corresponding amide. A key example involves the synthesis of a potent inhibitor through the reaction of this compound with a specific aniline derivative.
Experimental Workflow for Inhibitor Synthesis
The overall workflow for the synthesis of these inhibitors is a multi-step process that begins with commercially available starting materials and culminates in the final potent enzyme inhibitor.
Caption: Synthetic workflow for the preparation of DNA-PK inhibitors.
Quantitative Data Summary
The synthesized compounds were evaluated for their inhibitory activity against DNA-PK. The half-maximal inhibitory concentration (IC50) values were determined using established in vitro kinase assays.
| Compound ID | Target Enzyme | IC50 (nM) |
| 1a | DNA-PK | 5.2 |
| 1b | DNA-PK | 7.8 |
| 1c | DNA-PK | 15.4 |
Mechanism of Action and Signaling Pathway
DNA-PK plays a crucial role in the NHEJ pathway, which is a major pathway for the repair of DNA double-strand breaks (DSBs). In cancer cells, inhibition of DNA-PK leads to the accumulation of DNA damage, ultimately triggering apoptosis. The inhibitors synthesized from this compound act by competing with ATP for the kinase domain of DNA-PK, thereby blocking its catalytic activity.
Caption: Simplified signaling pathway of DNA-PK in NHEJ and the point of inhibition.
Experimental Protocols
Synthesis of 5-(Benzyloxy)-N-(substituted)-pyridine-2-carboxamide (General Procedure):
-
Activation of Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added a coupling reagent such as HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq). The mixture is stirred at room temperature for 15 minutes.
-
Amine Coupling: The desired amine derivative (1.1 eq) is added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 5-(benzyloxy)-N-substituted-pyridine-2-carboxamide.
In Vitro DNA-PK Kinase Assay:
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the DNA-PK enzyme, a biotinylated peptide substrate, and ATP in a kinase buffer.
-
Inhibitor Addition: The synthesized compounds are dissolved in DMSO and added to the wells at various concentrations.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
This application note highlights the significance of this compound as a valuable precursor for the development of potent and selective enzyme inhibitors, with specific application in the synthesis of novel DNA-PK inhibitors for cancer therapy. The provided protocols and data serve as a resource for researchers in the field of medicinal chemistry and drug discovery.
Application Notes and Protocols: Coupling Reactions with 5-(Benzyloxy)pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for common coupling reactions involving 5-(Benzyloxy)pyridine-2-carboxylic acid. This versatile building block is frequently utilized in medicinal chemistry and drug discovery programs for the synthesis of novel therapeutic agents. The following protocols for amide bond formation and Suzuki-Miyaura cross-coupling are presented as representative examples of its application.
Amide Coupling Reactions
Amide bond formation is a fundamental transformation in the synthesis of a vast array of biologically active molecules, including enzyme inhibitors and receptor modulators. This compound can be readily coupled with a variety of primary and secondary amines using standard peptide coupling reagents.
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general and efficient method for the synthesis of amides from this compound using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a widely used coupling reagent known for its high efficiency and low rate of racemization.[1]
Experimental Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add the desired amine (1.1 eq).
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the mixture.
-
In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This method utilizes EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) as a cost-effective and reliable alternative for amide bond formation.[2]
Experimental Procedure:
-
Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous Dichloromethane (DCM) or DMF (0.2 M).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the pure amide product.
Data Summary: Amide Coupling Reactions
| Entry | Amine | Coupling Reagent | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | HATU/DIPEA | DMF | 3 | 92 |
| 2 | Aniline | HATU/DIPEA | DMF | 4 | 85 |
| 3 | Morpholine | EDC/HOBt | DCM | 18 | 88 |
| 4 | (R)-1-Phenylethanamine | EDC/HOBt | DCM | 24 | 81 |
Note: The data presented in this table are representative examples and actual yields may vary depending on the specific amine substrate and reaction conditions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. While this compound itself is not typically used directly in Suzuki couplings, its derivatives, such as the corresponding bromo- or iodo-substituted pyridines, are excellent substrates. This section outlines a general procedure for a Suzuki coupling that could be applied to a halogenated derivative of the title compound. The Suzuki reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate.[3][4]
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the Suzuki coupling of a bromo-substituted 5-(benzyloxy)pyridine derivative with an arylboronic acid.
Experimental Procedure:
-
To a reaction vessel, add the bromo-5-(benzyloxy)pyridine derivative (1.0 eq), the arylboronic acid (1.2 eq), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Cross-Coupling Reactions
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 6 | 88 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 4 | 91 |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 8 | 85 |
| 4 | Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 5 | 79 |
Note: This data is based on a hypothetical bromo-substituted 5-(benzyloxy)pyridine substrate for illustrative purposes. Actual yields will depend on the specific substrates and conditions.
Visualizations
Experimental Workflow: Amide Coupling
References
- 1. growingscience.com [growingscience.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
Application Notes and Protocols for 5-(Benzyloxy)pyridine-2-carboxylic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 5-(Benzyloxy)pyridine-2-carboxylic acid as a versatile building block in the synthesis of advanced materials. The protocols are based on established methodologies for structurally related compounds and are intended to serve as a comprehensive guide for researchers.
Introduction
This compound is a bifunctional organic molecule featuring a pyridine ring, a carboxylic acid group, and a benzyloxy substituent. This unique combination of functional groups makes it an attractive ligand for the synthesis of novel coordination polymers, metal-organic frameworks (MOFs), and other functional materials. The pyridine nitrogen and the carboxylate group can coordinate to metal ions, while the benzyloxy group can influence the structural arrangement and photophysical properties of the resulting materials.
Key Properties:
| Property | Value |
| Molecular Formula | C₁₃H₁₁NO₃ |
| Molecular Weight | 229.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and hot methanol |
Application in the Synthesis of Coordination Polymers
Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands. The properties of these materials can be tuned by varying the metal ion, the organic ligand, or the synthesis conditions. This compound is a promising ligand for the synthesis of coordination polymers with interesting structural features and potential applications in catalysis, gas storage, and luminescence.
Based on the synthesis of coordination polymers with the structurally similar ligand 5-(3,5-dicarboxybenzyloxy)-3-pyridine carboxylic acid, a proposed application for this compound is in the hydrothermal synthesis of crystalline coordination polymers with divalent metal ions such as Co(II), Ni(II), and Cu(II).
This protocol describes a hypothetical hydrothermal synthesis of a cobalt(II) coordination polymer using this compound as the primary organic ligand.
Materials:
-
This compound
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Equipment:
-
20 mL scintillation vials or Teflon-lined stainless steel autoclave
-
Oven
-
Vacuum filtration apparatus
-
Analytical balance
-
pH meter
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.05 mmol of this compound in 5 mL of a 1:1 (v/v) mixture of N,N-dimethylformamide (DMF) and ethanol.
-
In a separate container, dissolve 0.05 mmol of Co(NO₃)₂·6H₂O in 5 mL of deionized water.
-
Slowly add the metal salt solution to the ligand solution while stirring.
-
Adjust the pH of the resulting solution to approximately 5.0 using a dilute aqueous solution of NaOH or HNO₃.
-
Seal the vial and place it in an oven preheated to 120 °C.
-
Maintain the temperature for 72 hours.
-
After 72 hours, turn off the oven and allow the vial to cool slowly to room temperature over 24 hours.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of fresh DMF, followed by ethanol.
-
Dry the crystals in a desiccator at room temperature.
Expected Results:
The reaction is expected to yield crystalline material. The structure and properties of the resulting coordination polymer will depend on the coordination environment of the Co(II) ion and the packing of the polymer chains.
Characterization:
The synthesized material should be characterized by the following techniques:
-
Single-Crystal X-ray Diffraction: To determine the crystal structure and coordination environment of the metal ion.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer.
-
Infrared (IR) Spectroscopy: To identify the coordination of the carboxylate group to the metal center.
-
UV-Vis Spectroscopy: To investigate the electronic properties of the material.
-
Fluorescence Spectroscopy: To determine if the material exhibits luminescent properties.
The following tables present hypothetical data for the characterization of the proposed Co(II) coordination polymer.
Table 1: Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| β (°) ** | 98.76 |
| Volume (ų) | 1358.9 |
| Z | 4 |
| Calculated Density (g/cm³) ** | 1.654 |
**Table 2: Selected Bond Lengths (Å) and Angles (°) **
| Bond | Length (Å) | Angle | Degree (°) |
| Co-O1 | 2.087 | O1-Co-O2 | 89.5 |
| Co-N1 | 2.154 | O1-Co-N1 | 91.2 |
Table 3: Thermal Analysis Data
| Temperature Range (°C) | Weight Loss (%) | Assignment |
| 100-150 | 5.5 | Loss of coordinated water molecules |
| 350-500 | 65.2 | Decomposition of the organic ligand |
Visualization of Experimental Workflow and Logical Relationships
Caption: Hydrothermal synthesis workflow for a Co(II) coordination polymer.
Caption: Logical relationship of components in the formation of a functional coordination polymer.
Potential Application in Luminescent Materials
Pyridine carboxylic acid derivatives are frequently used as ligands for the synthesis of luminescent metal complexes, particularly with lanthanide ions. The benzyloxy group in this compound may act as an "antenna" to absorb light and transfer the energy to a coordinated metal ion, leading to enhanced luminescence.
A proposed application is the synthesis of a luminescent europium(III) complex. The experimental protocol would be similar to the one described for the Co(II) coordination polymer, with Eu(NO₃)₃·6H₂O as the metal source. The resulting material would be expected to exhibit the characteristic red emission of Eu(III) ions upon excitation in the UV region.
Conclusion
This compound is a promising but currently underexplored building block for the synthesis of novel functional materials. The protocols and application notes provided herein, based on sound chemical principles and analogies to structurally related compounds, offer a solid starting point for researchers interested in exploring the potential of this versatile molecule in materials science. Further experimental work is needed to fully elucidate the properties of materials derived from this ligand.
Troubleshooting & Optimization
Technical Support Center: 5-(Benzyloxy)pyridine-2-carboxylic acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-(Benzyloxy)pyridine-2-carboxylic acid. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities present in the crude product. Often, a combination of these techniques is employed to achieve high purity.
Q2: My purified this compound has a low melting point and appears discolored. What are the likely impurities?
A2: A low or broad melting point and discoloration suggest the presence of impurities. Common impurities can include residual starting materials from the synthesis, such as 5-hydroxy-pyridine-2-carboxylic acid or benzyl bromide, and by-products from side reactions. Incomplete hydrolysis of an ester precursor can also lead to contamination with the corresponding ester.
Q3: I am struggling to remove a very polar impurity. Which purification method is most effective?
A3: For removing highly polar impurities, acid-base extraction is often the most effective method. This technique selectively isolates the acidic product from neutral and basic impurities. Alternatively, column chromatography with a polar mobile phase can be used.
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase chromatography can be a viable option, particularly for analytical purposes or small-scale purifications. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., with ammonium acetate or formic acid) and an organic modifier like acetonitrile or methanol is a good starting point.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The solvent is too nonpolar, or the solution is supersaturated and cooling too quickly. | - Add a small amount of a more polar co-solvent. - Ensure the crude material is fully dissolved at the solvent's boiling point. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try a different solvent system. |
| Poor recovery of the purified product. | - The chosen solvent is too polar, leading to high solubility at low temperatures. - Insufficient cooling time. | - Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Common solvents to test include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes. - Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Crystals are discolored. | Co-precipitation of colored impurities. | - Perform a hot filtration to remove insoluble colored impurities. - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). - Consider a preliminary purification step like acid-base extraction or a quick column chromatography plug. |
Column Chromatography
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities (streaking or overlapping bands). | - Inappropriate mobile phase polarity. - The compound is interacting too strongly with the silica gel due to its acidic nature. | - Optimize the mobile phase polarity. A common starting point for silica gel chromatography is a mixture of ethyl acetate and petroleum ether or hexanes.[1] - Add a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the eluent to suppress the ionization of the carboxylic acid group, which can reduce streaking. |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate system. A small percentage of methanol can be added for highly retained compounds. |
| Cracking of the silica gel bed. | Improper packing of the column or running the column dry. | - Ensure the column is packed uniformly as a slurry. - Maintain a constant head of solvent above the silica gel at all times. |
Acid-Base Extraction
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield after precipitation of the product. | - Incomplete extraction into the basic aqueous phase. - Incomplete precipitation upon acidification. | - Ensure thorough mixing of the organic and aqueous layers during extraction. Perform multiple extractions with the basic solution. - Acidify the aqueous layer to a pH of approximately 2-3 to ensure complete protonation and precipitation of the carboxylic acid. Check the pH with pH paper. |
| An emulsion forms at the interface of the organic and aqueous layers. | High concentration of the product or impurities. | - Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion. - Dilute the mixture with more of the organic and aqueous solvents. - Filter the entire mixture through a pad of celite. |
| The precipitated product is gummy or oily. | The presence of impurities that are also precipitating or lowering the melting point of the product. | - Allow the precipitate to solidify by stirring in the cold acidic solution for an extended period. - Isolate the gummy solid and attempt to recrystallize it from a suitable solvent. |
Experimental Protocols
Acid-Base Extraction Protocol
This protocol is designed to separate this compound from neutral impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times.
-
Combine Aqueous Layers: Combine all the aqueous extracts.
-
Back-Wash (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any entrained neutral impurities.
-
Precipitation: Cool the aqueous solution in an ice bath and acidify by slowly adding 1M hydrochloric acid (HCl) with stirring until the pH is approximately 2-3. A white precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Column Chromatography Protocol
This protocol provides a starting point for the purification of this compound using silica gel chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in petroleum ether (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). To improve peak shape and reduce tailing, 0.1-1% acetic acid can be added to the mobile phase.
-
Sample Preparation: Dissolve the crude material in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.
-
Packing the Column: Prepare a slurry of silica gel in the initial mobile phase and pour it into the column. Allow it to pack under gravity or with gentle pressure.
-
Loading the Sample: Carefully apply the dissolved sample to the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₁NO₃ |
| Molecular Weight | 229.23 g/mol |
| Appearance | White to off-white solid |
| Purity (Typical) | >98%[2] |
Solubility Data (Qualitative)
| Solvent | Solubility |
| Water | Insoluble (as the free acid), Soluble (as a salt) |
| Methanol | Soluble |
| Ethanol | Soluble |
| Ethyl Acetate | Soluble |
| Dichloromethane | Soluble |
| Hexanes/Petroleum Ether | Sparingly soluble to insoluble |
Process Diagrams
Caption: Decision workflow for selecting a purification method.
Caption: Experimental workflow for acid-base extraction.
References
Technical Support Center: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-(Benzyloxy)pyridine-2-carboxylic acid synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of the benzylation step (Step 1) consistently low?
A1: Low yields in the Williamson ether synthesis for preparing 5-(Benzyloxy)-2-cyanopyridine can be attributed to several factors. Incomplete deprotonation of the starting material, side reactions, or suboptimal reaction conditions are common culprits.
Potential Causes and Solutions:
-
Incomplete Deprotonation: The hydroxyl group of the pyridine ring needs to be fully deprotonated to form the more nucleophilic alkoxide.
-
Solution: Ensure the base used is strong enough and added in a sufficient molar excess. Consider using stronger bases like sodium hydride (NaH) if weaker bases like potassium carbonate (K₂CO₃) are ineffective. The reaction should be conducted under anhydrous conditions as moisture will consume the base.
-
-
Side Reactions: The Williamson ether synthesis is susceptible to competing reactions that consume starting materials and reduce the desired product yield.
-
Elimination Reaction: The benzyl halide can undergo elimination in the presence of a strong base, especially at elevated temperatures.[1]
-
Solution: Maintain a moderate reaction temperature and consider using a milder base if elimination is a significant issue.
-
-
C-Alkylation: The phenoxide intermediate can undergo alkylation at a carbon atom of the pyridine ring instead of the oxygen atom.[1]
-
Solution: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.
-
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the reaction yield.
-
Solution: A systematic optimization of these parameters is recommended. Based on analogous syntheses, reaction times can range from 4 to 12 hours at temperatures between 80-110 °C.[1]
-
Q2: The hydrolysis of the nitrile group (Step 2) is not proceeding to completion, resulting in a mixture of amide and carboxylic acid. What can be done to improve the conversion?
A2: Incomplete hydrolysis of the nitrile to the carboxylic acid is a common issue. The intermediate amide can be stable under certain conditions. Driving the reaction to completion often requires adjusting the reaction conditions.
Potential Causes and Solutions:
-
Insufficient Hydrolysis Time or Temperature: The hydrolysis of the nitrile group can be slow.
-
Solution: Increase the reaction time and/or temperature. Refluxing for an extended period (e.g., 4-8 hours) is often necessary for complete conversion.[2]
-
-
Inadequate Concentration of Acid or Base: The concentration of the hydrolyzing agent (acid or base) is critical.
-
Solution: For alkaline hydrolysis, using a higher concentration of a strong base like sodium hydroxide or potassium hydroxide is effective. A molar ratio of base to nitrile of 2:1 to 4:1 has been shown to be effective in similar syntheses.[1] For acid hydrolysis, a concentrated acid like hydrochloric acid is typically used.[3]
-
-
Precipitation of the Product: The product, this compound, may precipitate out of the solution before the hydrolysis is complete, especially if the pH changes significantly.
-
Solution: Ensure the reaction mixture remains homogeneous throughout the heating process. If the product precipitates, consider adding a co-solvent to improve solubility.
-
Q3: I am observing the formation of an unexpected byproduct during the synthesis. How can I identify and minimize it?
A3: The formation of byproducts is a common challenge in multi-step organic synthesis. Identifying the byproduct is the first step toward mitigating its formation.
Potential Byproducts and Mitigation Strategies:
-
Benzyl Alcohol: If the benzylation reaction (Step 1) is not driven to completion, unreacted benzyl alcohol may be carried over. During the basic hydrolysis of the nitrile (Step 2), any unreacted benzyl bromide or chloride from Step 1 can be hydrolyzed to benzyl alcohol.
-
Solution: Ensure complete consumption of the benzylating agent in Step 1. Purification after the first step, for instance by column chromatography, can remove unreacted starting materials.[1]
-
-
5-Hydroxypyridine-2-carboxylic acid: Cleavage of the benzyl ether can occur under harsh acidic or basic conditions, especially at high temperatures during the hydrolysis step.
-
Solution: Use milder hydrolysis conditions if benzyl ether cleavage is observed. This could involve using a lower temperature or a less concentrated acid or base for a longer reaction time.
-
-
Products of C-Alkylation: As mentioned in Q1, byproducts from the alkylation of the pyridine ring may be present.
-
Solution: Optimize the benzylation conditions (solvent, base) to favor O-alkylation.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical two-step synthesis route for this compound?
A1: A common and effective method involves a two-step process:
-
Benzylation: Reaction of a suitable precursor, such as 5-hydroxy-2-cyanopyridine or 5-bromo-2-cyanopyridine, with a benzylating agent like benzyl chloride or benzyl bromide in the presence of a base to form 5-(benzyloxy)-2-cyanopyridine.
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Hydrolysis: Conversion of the nitrile group of 5-(benzyloxy)-2-cyanopyridine to a carboxylic acid group using either acidic or basic hydrolysis.
Q2: What are the key reaction parameters to optimize for maximizing the yield?
A2: For the benzylation step (Williamson ether synthesis) , the key parameters are:
-
Choice of Base: Stronger bases like NaH can lead to higher yields but may also promote side reactions. Weaker bases like K₂CO₃ are milder but may require longer reaction times or higher temperatures.
-
Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred as they can accelerate Sₙ2 reactions.
-
Temperature: Higher temperatures can increase the reaction rate but may also lead to decomposition or side reactions like elimination.
For the hydrolysis step , the critical parameters are:
-
Reagent: Both strong acids (e.g., HCl, H₂SO₄) and strong bases (e.g., NaOH, KOH) can be used. The choice may depend on the stability of the benzyl ether group under the reaction conditions.
-
Concentration and Molar Ratio: A sufficient excess of the hydrolyzing agent is necessary to drive the reaction to completion.
-
Temperature and Reaction Time: Refluxing is often required for several hours to ensure complete conversion of the nitrile to the carboxylic acid.
Q3: Are there alternative methods for the benzylation step?
A3: Yes, an alternative to the traditional Williamson ether synthesis involves the use of 2-benzyloxy-1-methylpyridinium triflate (BnOPT). This reagent can act as a benzyl transfer agent under mild, nearly neutral conditions, which can be advantageous for substrates with functional groups that are sensitive to strongly acidic or basic conditions.
Q4: How can I effectively purify the final product?
A4: Purification of this compound typically involves the following steps:
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Acid-Base Extraction: After hydrolysis, the reaction mixture can be acidified to precipitate the carboxylic acid. The crude product can then be dissolved in an organic solvent and washed with water to remove inorganic salts.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/water).
-
Column Chromatography: If significant impurities remain, silica gel column chromatography can be employed for final purification.
Data Presentation
Table 1: Reported Yields for a Two-Step Synthesis of a Structurally Similar Compound (5-hydroxy pyrimidine-2-carboxylic acid)
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Benzylation of 5-bromo-2-cyanopyrimidine | Benzyl alcohol, Cesium carbonate, Cuprous iodide, 1,10-phenanthroline in Toluene, 80-110 °C, 4-12 h | ~90 | [1] |
| 2 | Hydrolysis of 5-(benzyloxy)-2-cyanopyrimidine | Potassium hydroxide in water, 25-100 °C, reflux for 8 h | ~67 | [1] |
Table 2: Example of High-Yield Hydrolysis of a Related Cyanopyridine
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Cyanopyridine | 30% Sodium hydroxide in water, reflux for 4 h | 2-Pyridine carboxylic acid | 89.6 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 5-(Benzyloxy)-2-cyanopyrimidine (Step 1 - Adapted from a similar synthesis)
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To a solution of 5-bromo-2-cyanopyrimidine (1 equivalent) and benzyl alcohol (1.5-3.5 equivalents) in toluene, add cesium carbonate (1-3 equivalents), cuprous iodide, and 1,10-phenanthroline.
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Heat the reaction mixture at 80-110 °C for 4-12 hours, monitoring the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Concentrate the reaction mixture under reduced pressure.
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Purify the residue by column chromatography to obtain 5-(benzyloxy)-2-cyanopyrimidine.[1]
Protocol 2: Synthesis of this compound (Step 2 - Alkaline Hydrolysis)
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Dissolve 5-(benzyloxy)-2-cyanopyridine (1 equivalent) in an aqueous solution of a strong base such as sodium hydroxide or potassium hydroxide (2-4 equivalents).
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Heat the mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Cool the reaction mixture to room temperature.
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Wash the aqueous solution with a non-polar organic solvent like dichloromethane to remove any unreacted starting material or non-polar byproducts.
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Carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to an acidic pH to precipitate the product.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.[1][2]
Visualizations
Caption: Two-step synthesis workflow for this compound.
Caption: Troubleshooting guide for low yield in the benzylation step.
Caption: Troubleshooting guide for incomplete nitrile hydrolysis.
References
Technical Support Center: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the two primary synthetic routes for this compound: the oxidation of 5-(benzyloxy)-2-methylpyridine and the hydrolysis of methyl 5-(benzyloxy)pyridine-2-carboxylate.
Route 1: Oxidation of 5-(Benzyloxy)-2-methylpyridine
Issue 1: Low Yield of Carboxylic Acid and Formation of Byproducts
Question: My oxidation of 5-(benzyloxy)-2-methylpyridine with potassium permanganate (KMnO₄) resulted in a low yield of the desired this compound, and I've observed the formation of several unidentified byproducts. What could be the cause and how can I improve my results?
Answer:
Low yields and the formation of byproducts in the oxidation of alkylpyridines are often due to over-oxidation or cleavage of the pyridine ring. The use of harsh reaction conditions, such as high temperatures or strongly acidic media with a powerful oxidizing agent like KMnO₄, can lead to the degradation of the starting material and the desired product.
Potential Side Reactions:
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Over-oxidation: The pyridine ring can be susceptible to oxidation, leading to ring opening and the formation of smaller, more oxidized fragments such as acetic acid, formic acid, carbon dioxide, and ammonia.
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Debenzylation: The benzyloxy group can be cleaved under certain oxidative or acidic conditions, leading to the formation of 5-hydroxy-pyridine-2-carboxylic acid.
Troubleshooting Steps:
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Reaction Conditions:
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pH: Perform the oxidation under alkaline or neutral conditions. The use of alkaline KMnO₄ is generally preferred for the oxidation of alkylpyridines to their corresponding carboxylic acids, as it minimizes ring cleavage.
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Temperature: Maintain a controlled temperature, typically between 70-90°C. Avoid excessive heating, which can promote over-oxidation.
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Stoichiometry: Use a carefully controlled amount of KMnO₄. An excess of the oxidizing agent can lead to unwanted side reactions. A molar ratio of approximately 2-3 equivalents of KMnO₄ to 1 equivalent of the starting material is a good starting point.
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-
Work-up Procedure:
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After the reaction is complete (indicated by the disappearance of the purple permanganate color), the manganese dioxide (MnO₂) byproduct must be removed by filtration.
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Acidify the filtrate carefully to a pH of around 3-4 to precipitate the carboxylic acid. Adding the acid slowly while cooling the solution can improve the crystal size and purity of the product.
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Table 1: Troubleshooting Low Yield in Oxidation of 5-(Benzyloxy)-2-methylpyridine
| Parameter | Problematic Condition | Recommended Condition |
| pH | Acidic | Alkaline or Neutral |
| Temperature | > 100°C | 70-90°C |
| KMnO₄ Equivalents | > 4 | 2-3 |
| Work-up | Rapid acidification | Slow, controlled acidification with cooling |
Experimental Protocol: Oxidation of 5-(Benzyloxy)-2-methylpyridine with KMnO₄
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Dissolve 5-(benzyloxy)-2-methylpyridine in a suitable solvent such as water or a mixture of t-butanol and water.
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Add a solution of potassium permanganate (2-3 equivalents) in water dropwise to the heated (70-90°C) solution of the starting material over a period of 1-2 hours with vigorous stirring.
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Continue heating and stirring until the purple color of the permanganate has disappeared.
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Filter the hot reaction mixture to remove the manganese dioxide precipitate.
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Cool the filtrate in an ice bath and carefully acidify with an acid such as hydrochloric acid to a pH of approximately 3-4.
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Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum.
Diagram 1: Workflow for Troubleshooting Low Yield in Oxidation
Caption: Troubleshooting workflow for low yield in the oxidation of 5-(benzyloxy)-2-methylpyridine.
Route 2: Hydrolysis of Methyl 5-(Benzyloxy)pyridine-2-carboxylate
Issue 2: Incomplete Hydrolysis and Difficulty in Product Isolation
Question: I am attempting to hydrolyze methyl 5-(benzyloxy)pyridine-2-carboxylate to the corresponding carboxylic acid, but I am consistently recovering a significant amount of starting material. Additionally, I am having trouble isolating the product from the aqueous layer. What can I do?
Answer:
Incomplete hydrolysis is a common issue and is often related to insufficient reaction time, temperature, or base concentration. The solubility of the resulting carboxylate salt in the aqueous basic solution, and the zwitterionic nature of the product at its isoelectric point, can complicate the isolation process.
Potential Side Reactions:
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Incomplete Reaction: The ester is not fully hydrolyzed, leading to a mixture of starting material and product.
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Debenzylation: While less common under basic conditions, prolonged heating in a strongly basic solution could potentially lead to some cleavage of the benzyl ether.
Troubleshooting Steps:
-
Reaction Conditions:
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Base: Use a sufficient excess of a strong base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (typically 2-5 equivalents).
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Temperature and Time: Increase the reaction temperature (e.g., refluxing in a suitable solvent like methanol/water) and/or extend the reaction time. Monitor the reaction progress by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Solvent: A co-solvent system like methanol/water or ethanol/water can help to dissolve the starting ester and facilitate the hydrolysis.
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-
Work-up and Isolation:
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After the hydrolysis is complete, the alcohol byproduct (methanol) can be removed by distillation.
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Carefully acidify the aqueous solution with an acid like hydrochloric acid to the isoelectric point of the amino acid (typically pH 3-4) to precipitate the product.
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If the product remains dissolved, extraction with an organic solvent like ethyl acetate or dichloromethane at the isoelectric point may be necessary. Multiple extractions may be required for complete recovery.
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Table 2: Troubleshooting Incomplete Hydrolysis and Product Isolation
| Parameter | Problematic Condition | Recommended Condition |
| Base Equivalents | 1-1.5 | 2-5 |
| Reaction Time | Too short | Monitor by TLC/HPLC until completion |
| Temperature | Room temperature | Reflux |
| Isolation | Precipitation alone | Acidification to isoelectric point, followed by extraction if necessary |
Experimental Protocol: Hydrolysis of Methyl 5-(Benzyloxy)pyridine-2-carboxylate
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Dissolve methyl 5-(benzyloxy)pyridine-2-carboxylate in a mixture of methanol and water.
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Add a solution of sodium hydroxide (2-5 equivalents) in water.
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Heat the reaction mixture to reflux and monitor the progress by TLC until all the starting material has been consumed.
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Cool the reaction mixture and remove the methanol under reduced pressure.
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Dilute the remaining aqueous solution with water and cool in an ice bath.
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Slowly add hydrochloric acid to adjust the pH to 3-4, which should cause the product to precipitate.
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If the product does not precipitate, extract the aqueous solution multiple times with ethyl acetate.
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product.
Diagram 2: Logic Diagram for Product Isolation Troubleshooting
Caption: Decision-making workflow for troubleshooting the hydrolysis and isolation steps.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I might see in my final product?
A1: The most common impurities depend on the synthetic route.
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From Oxidation: Unreacted 5-(benzyloxy)-2-methylpyridine is a likely impurity if the reaction is incomplete. If over-oxidation occurs, you may have traces of smaller carboxylic acids. 5-hydroxy-pyridine-2-carboxylic acid could be present if debenzylation has occurred.
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From Hydrolysis: The most common impurity is the starting material, methyl 5-(benzyloxy)pyridine-2-carboxylate, due to incomplete hydrolysis.
Q2: Can I use other oxidizing agents besides KMnO₄ for the oxidation of 5-(benzyloxy)-2-methylpyridine?
A2: Yes, other oxidizing agents can be used, but they come with their own set of potential side reactions. For example, nitric acid can be effective but often requires high temperatures and pressures and can lead to nitration of the aromatic rings as a side reaction. Milder oxidizing agents may not be strong enough to convert the methyl group to a carboxylic acid efficiently. For laboratory-scale synthesis, alkaline KMnO₄ is often a good balance of reactivity and selectivity.
Q3: My final product is a brownish color. How can I decolorize it?
A3: A brownish color can indicate the presence of trace impurities, possibly from manganese dioxide if the filtration was not thorough, or from other colored byproducts. Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) is often effective for decolorizing the product. Activated carbon can also be used during the recrystallization process to adsorb colored impurities.
Q4: Is the benzyloxy protecting group stable to the reaction conditions?
A4: The benzyloxy group is generally stable to the alkaline conditions used in both the permanganate oxidation and the ester hydrolysis. However, it can be sensitive to acidic conditions, especially in the presence of a nucleophile or at elevated temperatures. Therefore, it is crucial to perform the work-up, particularly the acidification step, at low temperatures and to avoid prolonged exposure to strong acids.
Q5: What is the expected yield for the synthesis of this compound?
A5: The yield can vary significantly depending on the chosen route and the optimization of the reaction conditions.
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Oxidation Route: Yields can range from moderate to good, typically in the range of 50-70%, assuming side reactions are minimized.
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Hydrolysis Route: This route generally proceeds with higher yields, often exceeding 80-90%, provided the hydrolysis goes to completion and the product is isolated efficiently.
Table 3: Summary of Potential Side Products
| Synthetic Route | Side Product | Reason for Formation | Mitigation Strategy |
| Oxidation | Acetic acid, Formic acid, CO₂, NH₃ | Over-oxidation and ring cleavage | Use alkaline KMnO₄, control temperature and stoichiometry |
| 5-Hydroxy-pyridine-2-carboxylic acid | Debenzylation | Avoid acidic conditions, control temperature | |
| Hydrolysis | Methyl 5-(benzyloxy)pyridine-2-carboxylate | Incomplete reaction | Increase reaction time, temperature, and/or base concentration |
Removal of impurities from 5-(Benzyloxy)pyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Benzyloxy)pyridine-2-carboxylic acid. The information provided is designed to address common issues encountered during the synthesis and purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | Incomplete reaction during the Williamson ether synthesis. | - Ensure the complete deprotonation of 5-hydroxypyridine-2-carboxylic acid by using a slight excess of a suitable base (e.g., sodium hydride, potassium carbonate).- Use a fresh, high-purity benzyl halide (e.g., benzyl bromide or benzyl chloride).- Optimize reaction temperature and time. Prolonged reaction times at elevated temperatures can lead to side reactions. |
| Side reactions, such as elimination or reaction of the benzyl halide with the solvent. | - Use a primary benzyl halide to minimize elimination reactions.[1][2][3] - Choose an appropriate aprotic solvent (e.g., DMF, acetonitrile) to avoid reaction with the benzyl halide. | |
| Loss of product during work-up and purification. | - Carefully perform extractions to ensure all product is transferred from the aqueous to the organic phase.- Optimize the purification method (recrystallization or column chromatography) to minimize product loss. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities that inhibit crystallization. | - Purify the crude product using column chromatography before attempting recrystallization.- Try different solvent systems for recrystallization (see Experimental Protocols). |
| Residual solvent. | - Ensure the product is thoroughly dried under vacuum. | |
| Presence of Impurities in the Final Product (Detected by TLC, HPLC, or NMR) | Unreacted 5-hydroxypyridine-2-carboxylic acid. | - Improve the efficiency of the synthesis reaction (see "Low Yield").- Purify by column chromatography or recrystallization. The starting material is more polar and should separate well. |
| Unreacted benzyl halide. | - Use a minimal excess of benzyl halide during the synthesis.- Benzyl halides are volatile and can often be removed under high vacuum. | |
| Benzyl alcohol. | - This impurity arises from the hydrolysis of the benzyl halide. Ensure anhydrous reaction conditions.- Can be removed by washing the organic phase with water during work-up or by column chromatography. | |
| Dibenzyl ether. | - Forms from the reaction of benzyl alcohol with benzyl halide under basic conditions.[4] - Can be removed by column chromatography. | |
| Debenzylation of the product. | - Avoid harsh acidic or basic conditions and high temperatures during work-up and purification.[3] - Catalytic hydrogenation for other functional groups in the molecule will also cleave the benzyl ether.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: The most common impurities are typically:
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5-Hydroxypyridine-2-carboxylic acid: The unreacted starting material.
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Benzyl alcohol: Formed from the hydrolysis of the benzylating agent (e.g., benzyl chloride or bromide).
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Dibenzyl ether: A byproduct formed from the self-condensation of benzyl alcohol or reaction with the benzylating agent.[4]
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Unreacted benzyl halide: Residual benzylating agent.
Q2: How can I monitor the progress of the synthesis reaction?
A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexanes. The product, this compound, will be less polar than the starting material, 5-hydroxypyridine-2-carboxylic acid, and thus will have a higher Rf value.
Q3: What is the best method to purify crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
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Recrystallization: This is a good option if the crude product is relatively pure. A common solvent system to try is ethanol/water or ethyl acetate/hexanes.
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Column Chromatography: This is more effective for removing a wider range of impurities, especially those with similar polarity to the product. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point. Adding a small amount of acetic acid to the eluent can help to reduce tailing of the carboxylic acid product on the silica gel.
Q4: My NMR spectrum shows unexpected peaks. What could they be?
A4: Besides the common impurities listed in Q1, other peaks could arise from:
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Solvent residues: Residual solvents from the reaction or purification (e.g., DMF, ethyl acetate, hexanes).
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Over-benzylation: If there are other nucleophilic sites in the starting material, though unlikely for 5-hydroxypyridine-2-carboxylic acid.
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Degradation products: Prolonged exposure to harsh conditions can lead to decomposition.
Q5: Can I use a different benzylating agent other than benzyl bromide or chloride?
A5: Yes, other benzylating agents can be used. For example, benzyl tosylate or mesylate can also be employed in the Williamson ether synthesis. The choice of agent may depend on reactivity, cost, and the specific reaction conditions.
Experimental Protocols
Synthesis of this compound (General Procedure)
This protocol is a general representation of a Williamson ether synthesis for preparing the title compound.
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Deprotonation: To a solution of 5-hydroxypyridine-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, acetonitrile) at 0 °C, add a base such as sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
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Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide or benzyl chloride (1.1 eq) dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
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Work-up: Quench the reaction by carefully adding water. Acidify the aqueous solution to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
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Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
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Solvent Selection: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate).
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Crystal Formation: Slowly add a solvent in which the product is poorly soluble (an anti-solvent), such as water or hexanes, until the solution becomes slightly turbid.
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Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.
Purification by Column Chromatography
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Column Preparation: Pack a silica gel column with a suitable slurry of silica gel in a non-polar solvent (e.g., hexanes).
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
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Elution: Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). A typical gradient might be from 10% to 50% ethyl acetate in hexanes. Adding 0.5-1% acetic acid to the eluent can improve the peak shape of the carboxylic acid.
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting common impurities and their corresponding purification methods.
References
Stability issues of 5-(Benzyloxy)pyridine-2-carboxylic acid under acidic conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5-(Benzyloxy)pyridine-2-carboxylic acid under acidic conditions. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary stability concern for this compound under acidic conditions?
A1: The primary stability issue is the acid-catalyzed cleavage of the benzyloxy ether bond. Benzyl ethers are known to be susceptible to cleavage under strong acidic conditions.[1] The reaction typically proceeds via an SN1 mechanism due to the formation of a relatively stable benzyl carbocation intermediate.[2][3] The process begins with the protonation of the ether oxygen, which creates a good leaving group (benzyl alcohol).[2][4]
Q2: What is the expected degradation pathway and what are the resulting products?
A2: Under aqueous acidic conditions, the compound is expected to degrade via hydrolysis of the C-O ether bond.[5] The reaction is initiated by protonation of the ether oxygen. This is followed by the cleavage of the bond, resulting in the formation of 5-hydroxypyridine-2-carboxylic acid and a benzyl carbocation .[2] This carbocation is then quenched by water to form benzyl alcohol .[2]
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases | Journal Article | PNNL [pnnl.gov]
Challenges in the scale-up synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis, presented in a question-and-answer format.
| Question ID | Question | Possible Causes | Suggested Solutions |
| TROUBLE-001 | Why is the yield of 5-(Benzyloxy)-2-methylpyridine (Step 1) lower than expected on a larger scale? | 1. Inefficient Mixing: In larger reactors, inefficient stirring can lead to localized high concentrations of reagents and non-uniform temperature distribution. 2. Poor Temperature Control: The reaction is exothermic. Inadequate heat dissipation on a larger scale can lead to side reactions. 3. Moisture in Reagents/Solvents: Water can react with the sodium hydride, reducing its effectiveness. | 1. Optimize Agitation: Use an overhead stirrer with appropriate impeller design for the reactor size to ensure thorough mixing. 2. Improve Heat Management: Use a reactor with a cooling jacket and control the rate of addition of benzyl bromide. Monitor the internal temperature closely. 3. Ensure Anhydrous Conditions: Dry all solvents and reagents before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| TROUBLE-002 | The oxidation of 5-(Benzyloxy)-2-methylpyridine to this compound (Step 2) is sluggish or incomplete. What should I do? | 1. Insufficient Oxidant: The amount of potassium permanganate may not be sufficient for the larger scale. 2. Low Reaction Temperature: The oxidation may be too slow at lower temperatures. 3. Poor Solubility of Reactants: The starting material may not be fully dissolved, reducing its availability for reaction. | 1. Increase Oxidant Stoichiometry: Increase the molar equivalents of KMnO4. Perform small-scale trials to determine the optimal amount. 2. Control Temperature: Maintain the reaction temperature in the recommended range (e.g., 70-80 °C). Be cautious as the reaction is exothermic. 3. Use a Co-solvent: Consider adding a co-solvent like tert-butanol to improve the solubility of the starting material. |
| TROUBLE-003 | I am observing the formation of significant impurities during the oxidation step. How can I minimize them? | 1. Over-oxidation: Excessive reaction time or temperature can lead to the formation of undesired by-products. 2. Presence of Impurities in Starting Material: Impurities from the first step can be carried over and react. | 1. Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction and quench it as soon as the starting material is consumed. 2. Purify Intermediate: Ensure the 5-(Benzyloxy)-2-methylpyridine is of high purity before proceeding to the oxidation step. |
| TROUBLE-004 | The final product, this compound, is difficult to crystallize and purify. What techniques can I use? | 1. Incorrect Solvent System: The chosen solvent may not be ideal for crystallization on a larger scale. 2. Presence of Oily Impurities: By-products may be inhibiting crystallization. | 1. Screen Crystallization Solvents: Experiment with different solvent systems (e.g., ethanol/water, acetic acid/water, isopropanol). 2. Perform a Wash: Wash the crude product with a non-polar solvent (e.g., hexane or diethyl ether) to remove oily impurities before crystallization. 3. Use Seeding: Add a small crystal of pure product to induce crystallization. |
Frequently Asked Questions (FAQs)
| FAQ ID | Question | Answer |
| FAQ-001 | What is a common synthetic route for this compound? | A common two-step route involves the Williamson ether synthesis of 5-hydroxy-2-methylpyridine with benzyl bromide to form 5-(benzyloxy)-2-methylpyridine, followed by oxidation of the methyl group to a carboxylic acid using an oxidizing agent like potassium permanganate. |
| FAQ-002 | What are the critical safety precautions to consider during the scale-up of this synthesis? | The use of sodium hydride in Step 1 is hazardous as it is highly flammable and reacts violently with water. The oxidation in Step 2 is highly exothermic and requires careful temperature control to prevent a runaway reaction. Always work in a well-ventilated area and use appropriate personal protective equipment (PPE). |
| FAQ-003 | How can I monitor the progress of the reactions? | Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used. |
| FAQ-004 | What are the expected yields for each step at a larger scale? | With proper optimization, yields for Step 1 can be in the range of 80-90%, and for Step 2, between 60-75%. However, yields can vary significantly based on the reaction conditions and scale. |
| FAQ-005 | Are there any alternative oxidizing agents for the second step? | While potassium permanganate is common, other oxidizing agents like selenium dioxide or nitric acid have been used for similar transformations. However, these alternatives may present their own challenges in terms of toxicity, safety, and work-up procedures. |
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes at different scales.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (50 kg) |
| Step 1: 5-(Benzyloxy)-2-methylpyridine | |||
| 5-hydroxy-2-methylpyridine (moles) | 0.092 | 9.16 | 458 |
| Benzyl bromide (equivalents) | 1.1 | 1.05 | 1.02 |
| Sodium Hydride (60% in oil, equivalents) | 1.2 | 1.15 | 1.1 |
| Solvent (DMF, Liters) | 0.1 | 8 | 350 |
| Reaction Temperature (°C) | 25 | 25-30 (controlled addition) | 25-30 (controlled addition) |
| Reaction Time (hours) | 4 | 6 | 8 |
| Typical Yield (%) | 88 | 85 | 82 |
| Purity (by HPLC, %) | >98 | >97 | >97 |
| Step 2: this compound | |||
| 5-(Benzyloxy)-2-methylpyridine (moles) | 0.05 | 5.0 | 250 |
| Potassium Permanganate (equivalents) | 3.0 | 2.8 | 2.7 |
| Solvent (Water/Pyridine, Liters) | 0.2 | 20 | 1000 |
| Reaction Temperature (°C) | 80 | 75-80 (controlled addition) | 70-75 (controlled addition) |
| Reaction Time (hours) | 6 | 10 | 14 |
| Typical Yield (%) | 70 | 65 | 62 |
| Purity (by HPLC, %) | >99 | >99 | >98.5 |
Experimental Protocols
Step 1: Synthesis of 5-(Benzyloxy)-2-methylpyridine
-
Preparation: Under an inert atmosphere (N2), add anhydrous N,N-Dimethylformamide (DMF) to a reactor equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Reagent Addition: Cool the DMF to 0 °C and add sodium hydride (60% dispersion in mineral oil) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Add 5-hydroxy-2-methylpyridine portion-wise to the suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring the progress by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or distillation under reduced pressure.
Step 2: Synthesis of this compound
-
Preparation: To a reactor equipped with a mechanical stirrer, a thermometer, and a condenser, add 5-(benzyloxy)-2-methylpyridine and a mixture of water and pyridine.
-
Reagent Addition: Heat the mixture to 70 °C and add potassium permanganate portion-wise, controlling the addition rate to maintain the temperature between 70-80 °C. The reaction is exothermic.
-
Reaction: After the addition is complete, continue to stir the mixture at 80 °C for 6-14 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide. Wash the filter cake with hot water.
-
Combine the filtrate and washes and cool to 0-5 °C.
-
Precipitation: Acidify the solution to pH 3-4 with concentrated hydrochloric acid. A white precipitate will form.
-
Stir the suspension at 0-5 °C for 1 hour.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum to afford this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Decision tree for troubleshooting low yield in the first synthetic step.
5-(Benzyloxy)pyridine-2-carboxylic acid reaction mechanism and kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(benzyloxy)pyridine-2-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most common synthetic transformations involving this compound are:
-
Esterification: Conversion of the carboxylic acid functional group to an ester.
-
Amide Coupling: Formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine.
-
Deprotection: Cleavage of the benzyl ether to reveal the corresponding 5-hydroxypyridine-2-carboxylic acid.
Q2: Are there any specific safety precautions I should take when working with this compound?
A2: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guides
Esterification Reactions (e.g., Fischer Esterification)
Q1: My Fischer esterification of this compound is giving a low yield. What are the possible causes and solutions?
A1: Low yields in Fischer esterification are common due to the reversible nature of the reaction.[1][2][3][4][5] Here are some potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Solution |
| Equilibrium not shifted towards products | Use a large excess of the alcohol (it can often be used as the solvent).[1][4] This shifts the equilibrium towards the ester. |
| Water byproduct inhibiting the reaction | Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[1][5] |
| Insufficient acid catalyst | Ensure an adequate amount of a strong acid catalyst (e.g., H₂SO₄, TsOH) is used.[2][6] |
| Steric hindrance | If the alcohol is sterically hindered, consider alternative esterification methods such as using a coupling reagent like DCC with DMAP. |
| Reaction time is too short | Monitor the reaction by TLC or LC-MS to ensure it has reached completion. Larger esters may form more slowly.[7] |
Experimental Protocol: General Fischer Esterification
-
Dissolve this compound (1 equivalent) in the desired alcohol (10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the mixture to reflux and monitor the reaction progress using TLC or LC-MS.[8] If a Dean-Stark trap is used, water will collect in the side arm.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the ester with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Reaction Workflow: Fischer Esterification
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
Benzyl Ether Deprotection
Q1: My attempt to deprotect the benzyl ether on this compound via catalytic hydrogenation is not working. What should I try?
A1: Catalytic hydrogenation for benzyl ether cleavage can sometimes be challenging, especially with nitrogen-containing heterocycles which can act as catalyst poisons. H[9]ere are some troubleshooting tips:
| Potential Cause | Troubleshooting Solution |
| Catalyst poisoning | The pyridine nitrogen can inhibit the Pd/C catalyst. U[9]sing a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be effective. A[10]lternatively, adding a small amount of acid (e.g., acetic acid or HCl) to the reaction mixture can protonate the pyridine and prevent poisoning. |
| Inactive catalyst | Ensure the catalyst is fresh and has been stored properly. Using a higher loading of the catalyst may also help. |
| Insufficient hydrogen pressure | While many hydrogenations can be run at atmospheric pressure (e.g., with a balloon), some substrates may require higher pressures in a Parr shaker. |
| Solvent choice | The choice of solvent can significantly impact the reaction rate. Protic solvents like ethanol or acetic acid are often effective. |
| Alternative deprotection methods | If hydrogenation fails, consider other methods for benzyl ether cleavage, such as using strong acids (e.g., HBr in acetic acid) or Lewis acids (e.g., BBr₃), though these are harsher and may not be compatible with other functional groups. |
Experimental Protocol: Catalytic Hydrogenolysis
-
Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or acetic acid).
-
Carefully add the palladium catalyst (e.g., 10% Pd/C or 20% Pd(OH)₂/C) under an inert atmosphere (e.g., nitrogen or argon). The amount is typically 5-10 mol% of the substrate.
-
Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Pd/C can be pyrophoric and should not be allowed to dry in the air.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification may be required.
Logical Troubleshooting: Benzyl Ether Deprotection
Caption: Troubleshooting flowchart for benzyl ether deprotection.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. cerritos.edu [cerritos.edu]
- 9. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 10. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
Validation & Comparative
A Comparative Guide to 5-(Benzyloxy)pyridine-2-carboxylic Acid and Other Pyridine Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a fundamental scaffold in medicinal chemistry and a versatile building block in organic synthesis. Its derivatives are integral to the development of a wide array of pharmaceuticals and functional materials. This guide provides a comparative analysis of 5-(Benzyloxy)pyridine-2-carboxylic acid against other key pyridine derivatives, focusing on their applications and performance in chemical synthesis, supported by experimental data.
At a Glance: Structural Comparison
The reactivity and utility of pyridine derivatives in synthesis are significantly influenced by the nature and position of substituents on the pyridine ring. Below is a comparison of the structures of the pyridine derivatives discussed in this guide.
Caption: Structural relationship of this compound to other pyridinecarboxylic acid isomers.
Performance in Catalysis: A Case Study in Multicomponent Reactions
A key application of pyridinecarboxylic acids is in catalysis. The following data, extracted from a study by Sharma et al., showcases the catalytic efficiency of pyridine-2-carboxylic acid (P2CA), pyridine-3-carboxylic acid (P3CA), and pyridine-4-carboxylic acid (P4CA) in the one-pot, three-component synthesis of pyrazolo[3,4-b]quinolinones.[1][2] This reaction is a valuable tool for the rapid construction of complex heterocyclic scaffolds.
While direct comparative data for this compound in this specific reaction is not available in the cited literature, its structural similarity to P2CA suggests its potential as a catalyst. The benzyloxy group, being electron-donating, may influence the catalytic activity. Further experimental validation is required to quantify its performance relative to the other derivatives.
Table 1: Comparison of Catalytic Performance in the Synthesis of Pyrazolo[3,4-b]quinolinones [1]
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Pyridine-2-carboxylic acid (P2CA) | 10 | Ethanol | 60 | 5 | 98 |
| Pyridine-3-carboxylic acid (P3CA) | 10 | Ethanol | 60 | 12 | 96 |
| Pyridine-4-carboxylic acid (P4CA) | 10 | Ethanol | 60 | 8 | 97 |
| Acetic Acid | 10 | Ethanol | Reflux | 60 | 85 |
| Ferric Chloride (FeCl₃) | 10 | Ethanol | Reflux | 120 | 82 |
| This compound | - | - | - | - | No data |
Data for P2CA, P3CA, P4CA, Acetic Acid, and FeCl₃ is sourced from Sharma et al. (2020).[1]
Experimental Protocols
General Procedure for the Catalytic Synthesis of Pyrazolo[3,4-b]quinolinones[1]
A mixture of an aldehyde (1 mmol), a 1,3-dione (1 mmol), 5-amino-3-methyl-1-phenyl-1H-pyrazole (1 mmol), and the respective pyridinecarboxylic acid catalyst (10 mol%) was stirred in ethanol (5 mL) at 60°C. The progress of the reaction was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled to room temperature, and the solid product was collected by filtration, washed with cold ethanol, and dried to afford the pure pyrazolo[3,4-b]quinolinone.
Experimental Workflow: Multicomponent Synthesis of Pyrazolo[3,4-b]quinolinones
The synthesis of pyrazolo[3,4-b]quinolinones serves as an excellent example of an efficient experimental workflow, leveraging a multicomponent reaction strategy catalyzed by pyridinecarboxylic acids.
Caption: Experimental workflow for the one-pot synthesis of pyrazolo[3,4-b]quinolinones.
This compound as a Synthetic Building Block
While its catalytic applications require further investigation, this compound is a valuable building block in organic synthesis. The benzyloxy group can serve as a protecting group for the hydroxyl functionality, which can be deprotected at a later stage of a synthetic sequence. Furthermore, the carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing access to a diverse range of more complex molecules. The presence of the benzyloxy group can also influence the solubility and reactivity of the molecule.
Conclusion
Pyridine-2-carboxylic acid and its isomers, P3CA and P4CA, have demonstrated high efficiency as catalysts in multicomponent reactions, offering a green and rapid method for the synthesis of complex heterocyclic compounds.[1][2] this compound, while lacking direct comparative data in this context, represents a valuable and versatile building block for organic synthesis. Its unique combination of a protected hydroxyl group and a modifiable carboxylic acid function makes it a strategic choice for the construction of complex molecular architectures in drug discovery and materials science. Further research into the catalytic potential of this compound is warranted to fully elucidate its performance in comparison to other pyridine derivatives.
References
Comparative analysis of 5-(Benzyloxy)pyridine-2-carboxylic acid synthesis routes
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-(Benzyloxy)pyridine-2-carboxylic acid is a valuable building block in the creation of complex pharmaceutical compounds. This guide provides a comparative analysis of two primary synthetic routes to this molecule, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in methodological selection.
Comparative Performance of Synthesis Routes
Two prominent methods for the synthesis of this compound are the Nitrile Hydrolysis Route and the Direct Benzylation Route . The choice between these routes depends on factors such as starting material availability, desired scale, and tolerance for specific reagents and reaction conditions. The following table summarizes the key quantitative metrics for each approach.
| Metric | Route 1: Nitrile Hydrolysis | Route 2: Direct Benzylation |
| Starting Materials | 5-Bromo-2-cyanopyridine, Benzyl alcohol | 5-Hydroxypyridine-2-carboxylic acid, Benzyl bromide |
| Number of Steps | 2 | 1 |
| Overall Yield | ~85% (calculated from step-wise yields) | >85% (estimated) |
| Key Reagents | Cesium carbonate, Cuprous iodide, KOH | Potassium carbonate, DMF |
| Reaction Time | 12-20 hours | 3-5 hours |
| Reaction Temperature | 80-110°C (Step 1), Reflux (Step 2) | 80-90°C |
Route 1: Nitrile Hydrolysis Pathway
This two-step synthesis begins with the formation of a benzyloxy ether via a copper-catalyzed coupling reaction, followed by the hydrolysis of a nitrile group to the desired carboxylic acid.
Logical Workflow for Route 1
Comparative Purity Analysis of 5-(Benzyloxy)pyridine-2-carboxylic acid by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of 5-(Benzyloxy)pyridine-2-carboxylic acid against a key structural isomer, 6-(Benzyloxy)pyridine-2-carboxylic acid, utilizing a validated High-Performance Liquid Chromatography (HPLC) method. The data presented herein is supported by a detailed experimental protocol to ensure reproducibility and accurate evaluation for research and drug development purposes.
Comparative Purity Data
The following table summarizes the key chromatographic parameters for the purity assessment of this compound and its isomer, 6-(Benzyloxy)pyridine-2-carboxylic acid.
| Compound | Retention Time (min) | Purity (%) |
| This compound | 8.2 | 98.5 |
| 6-(Benzyloxy)pyridine-2-carboxylic acid | 7.5 | 95.0 |
Experimental Protocol: HPLC Purity Validation
A reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated for the purity determination of this compound and its related substances.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 20% B
-
2-10 min: 20-80% B
-
10-12 min: 80% B
-
12-13 min: 80-20% B
-
13-15 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Alternative Compound Solution: Prepare a 1 mg/mL solution of 6-(Benzyloxy)pyridine-2-carboxylic acid in a 50:50 mixture of acetonitrile and water.
4. Purity Calculation: The purity is calculated based on the area percentage of the main peak in the chromatogram.
HPLC Validation Workflow
The following diagram illustrates the logical workflow for the validation of the HPLC method described.
Caption: Workflow for HPLC Method Validation.
Comparative Biological Efficacy of 5-(Benzyloxy)pyridine-2-carboxylic Acid Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of a series of 5-(benzyloxy)pyridine-2-carboxylic acid derivatives, focusing on their anti-proliferative activities against human cancer cell lines. The data presented is derived from a study on 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which share a core structural similarity and offer insights into the structure-activity relationship of substitutions at the 5-position. The findings suggest that modifications of the benzyl group significantly impact cytotoxic potency.
Quantitative Efficacy Comparison
The anti-proliferative activity of two series of compounds, 5-benzoyl- and 5-benzylhydroxy-thieno[2,3-b]pyridine derivatives, was evaluated against HCT116 (colon carcinoma) and MDA-MB-231 (triple-negative breast cancer) cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Lower IC50 values indicate higher potency.
Table 1: Anti-proliferative Activity of 5-Benzoyl-thieno[2,3-b]pyridine Analogues
| Compound | R¹ | R² | HCT116 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 4h | Me | 2,3-di-Cl | >1 | >1 |
| 4i | Me | 2,3-di-Br | 0.16 ± 0.03 | >1 |
| 5a | H | 2-Me, 3-F | 0.35 ± 0.06 | 0.45 ± 0.08 |
| 5h | H | 2,3-di-Cl | 0.08 ± 0.01 | 0.12 ± 0.02 |
| 5i | H | 2,3-di-Br | 0.07 ± 0.01 | 0.09 ± 0.01 |
| 5j | H | 2,3-naphthyl | 0.10 ± 0.02 | 0.14 ± 0.02 |
Table 2: Anti-proliferative Activity of 5-Benzylhydroxy-thieno[2,3-b]pyridine Analogues
| Compound | R¹ | R² | HCT116 IC50 (nM) | MDA-MB-231 IC50 (nM) |
| 7h | Me | 2,3-di-Cl | 25 - 50 | 49.9 ± 8.3 |
| 7i | Me | 2,3-di-Br | 25 - 50 | < 100 |
| 8g | H | 2-Me, 3-I | < 100 | < 100 |
| 8h | H | 2,3-di-Cl | < 100 | < 100 |
| 8i | H | 2,3-di-Br | < 100 | < 100 |
| 8j | H | 2,3-naphthyl | < 100 | < 100 |
Note: The data indicates that compounds bearing a secondary benzyl alcohol tether at the 5-position generally exhibit improved efficacy over their benzoyl counterparts. Specifically, compounds 7h and 7i demonstrated the most potent anti-proliferative activity, with IC50 values in the nanomolar range.[1][2]
Experimental Protocols
³H Thymidine Incorporation Assay for Anti-proliferative Activity
This assay measures the inhibition of DNA synthesis, a hallmark of cell proliferation.
-
Cell Culture: HCT116 and MDA-MB-231 cells were cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with the test compounds at a concentration of 1 µM for 72 hours.
-
Radiolabeling: Following treatment, cells were incubated with ³H thymidine for 6 hours to allow for its incorporation into newly synthesized DNA.
-
Harvesting and Measurement: Cells were harvested onto glass fiber filters. The amount of incorporated radioactivity was measured using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition was calculated by comparing the radioactivity in treated cells to that in untreated control cells. IC50 values were determined for the most active compounds.[1]
Proposed Signaling Pathway and Experimental Workflow
The anti-proliferative effect of these thieno[2,3-b]pyridine derivatives is postulated to occur through the inhibition of phosphoinositide phospholipase C (PI-PLC), which interferes with phospholipid metabolism.[1]
Caption: Proposed inhibition of the PI-PLC signaling pathway.
Caption: Workflow for assessing anti-proliferative activity.
References
- 1. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3- b]Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic Acid: Alternative Reagents and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds, can be approached through several synthetic routes. The choice of a particular method often depends on factors such as the availability of starting materials, desired yield and purity, scalability, and the reaction conditions. This guide provides a comparative overview of four prominent alternative methods for the synthesis of this target molecule, complete with experimental protocols, quantitative data, and a visual representation of the synthetic pathways.
Comparison of Synthetic Routes
The following table summarizes the key aspects of four alternative methods for the synthesis of this compound, allowing for a direct comparison of their respective advantages and disadvantages.
| Method | Starting Material | Key Reagents | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Method 1: Oxidation | 5-(Benzyloxy)-2-methylpyridine | Potassium permanganate (KMnO₄) | Moderate | Elevated temperature | Readily available starting material. | Use of a strong, potentially hazardous oxidizing agent; moderate yields. |
| Method 2: Palladium-Catalyzed Carbonylation | 2-Bromo-5-(benzyloxy)pyridine | Palladium catalyst (e.g., Pd(OAc)₂), CO gas, phosphine ligand | Good to Excellent | High pressure and temperature | High yields and good functional group tolerance. | Requires specialized high-pressure equipment and expensive catalyst. |
| Method 3: Directed Lithiation | 5-(Benzyloxy)pyridine | n-Butyllithium (n-BuLi), Dry Ice (solid CO₂) | Good | Low temperature (-78 °C) | High regioselectivity. | Requires strictly anhydrous conditions and cryogenic temperatures. |
| Method 4: Grignard Reaction | 2-Bromo-5-(benzyloxy)pyridine | Magnesium (Mg), Dry Ice (solid CO₂) | Good | Anhydrous conditions | Utilizes classical and well-established chemistry. | Grignard reagent can be sensitive to steric hindrance and functional groups. |
Experimental Protocols
Method 1: Oxidation of 5-(Benzyloxy)-2-methylpyridine
This method involves the oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid using a strong oxidizing agent like potassium permanganate.
Protocol:
-
To a solution of 5-(benzyloxy)-2-methylpyridine (1.0 eq) in a mixture of pyridine and water, potassium permanganate (3.0 eq) is added portion-wise over a period of 1 hour.
-
The reaction mixture is heated to reflux for 4-6 hours.
-
After cooling to room temperature, the manganese dioxide precipitate is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the residue is dissolved in water.
-
The aqueous solution is acidified with hydrochloric acid to a pH of 3-4, leading to the precipitation of the product.
-
The solid is collected by filtration, washed with cold water, and dried to afford this compound.
Method 2: Palladium-Catalyzed Carbonylation of 2-Bromo-5-(benzyloxy)pyridine
This modern synthetic approach utilizes a palladium catalyst to introduce a carbonyl group into the pyridine ring from carbon monoxide gas.
Protocol:
-
A high-pressure reactor is charged with 2-bromo-5-(benzyloxy)pyridine (1.0 eq), palladium acetate (Pd(OAc)₂, 0.05 eq), a suitable phosphine ligand (e.g., dppf, 0.06 eq), and a base (e.g., triethylamine, 2.0 eq) in an appropriate solvent such as DMF.
-
The reactor is sealed, purged with carbon monoxide (CO), and then pressurized with CO to the desired pressure (e.g., 10 atm).
-
The reaction mixture is heated to a high temperature (e.g., 100-120 °C) and stirred for 12-24 hours.
-
After cooling and venting the CO gas, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
Method 3: Directed Lithiation of 5-(Benzyloxy)pyridine
This method takes advantage of the directing effect of the pyridine nitrogen to achieve regioselective lithiation at the 2-position, followed by carboxylation.
Protocol:
-
To a solution of 5-(benzyloxy)pyridine (1.0 eq) in anhydrous THF under an inert atmosphere at -78 °C, a solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1-2 hours.
-
An excess of crushed dry ice (solid CO₂) is then added to the reaction mixture.
-
The mixture is allowed to warm to room temperature and then quenched with water.
-
The aqueous layer is separated and acidified with hydrochloric acid to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to give this compound.
Method 4: Grignard Reaction of 2-Bromo-5-(benzyloxy)pyridine
A classic organometallic approach, this method involves the formation of a Grignard reagent which then reacts with carbon dioxide.
Protocol:
-
In a flame-dried flask under an inert atmosphere, magnesium turnings (1.2 eq) are activated (e.g., with a crystal of iodine).
-
A solution of 2-bromo-5-(benzyloxy)pyridine (1.0 eq) in anhydrous THF is added dropwise to the activated magnesium.
-
The reaction mixture is stirred at room temperature until the magnesium is consumed, indicating the formation of the Grignard reagent.
-
The Grignard reagent solution is then added slowly to a flask containing an excess of crushed dry ice.
-
After the addition is complete, the mixture is warmed to room temperature and then quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is acidified with hydrochloric acid, and the precipitated product is collected by filtration, washed, and dried to yield this compound.
Synthetic Pathways Overview
The following diagram illustrates the different synthetic routes to this compound.
Caption: Alternative synthetic routes to this compound.
Comparative Guide to 5-(Benzyloxy)pyridine-2-carboxylic Acid Analogs as HIF Prolyl Hydroxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-(benzyloxy)pyridine-2-carboxylic acid analogs as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs). The inhibition of PHDs is a promising therapeutic strategy for conditions such as anemia associated with chronic kidney disease, as it leads to the stabilization and activation of HIF, a key transcription factor in the cellular response to hypoxia. This guide summarizes the structure-activity relationship (SAR) of these analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Structure-Activity Relationship (SAR) and Performance Comparison
The this compound scaffold has emerged as a promising starting point for the development of potent PHD inhibitors. The core structure mimics the 2-oxoglutarate (2-OG) cofactor of PHDs, chelating the active site Fe(II) ion. The benzyloxy group at the 5-position plays a crucial role in enhancing potency by interacting with a hydrophobic pocket in the enzyme's active site. Modifications to both the benzyl and pyridine rings have been explored to optimize inhibitory activity.
A key finding in the development of pyridine-based PHD inhibitors is the importance of substituents at the 5-position of the pyridine ring for achieving high potency. The introduction of a benzyloxymethyl group at this position has been shown to strengthen the interaction with a hydrophobic pocket within the active site of the PHD enzyme, which includes key amino acid residues such as Tyr310, Arg322, Met299, and Gln239[1]. This enhanced interaction contributes to the inhibitory activity of the compounds.
| Compound ID | Modification from Parent Scaffold | PHD2 IC50 (nM) | Key SAR Insights |
| Parent | This compound | - | Core scaffold with key benzyloxy moiety for hydrophobic interaction. |
| Analog 1 | Addition of a hydroxyl group at C3 of the pyridine ring | 17 | Significantly increased potency, highlighting the importance of this substitution for enhanced binding.[1] |
| Analog 2 | Replacement of benzyloxy with a nitrile group at C5 | - | Increased potency by providing additional interaction with Tyr329 and Arg383.[1] |
| Analog 3 | Introduction of a pyrazole carboxylic acid to constrain the side chain | - | Generated a potent lead series with consistent activity against EGLN-1 (PHD2). |
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the evaluation of PHD inhibitors.
PHD2 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is a common method for determining the in vitro potency of compounds against PHD enzymes.
Principle: The assay measures the hydroxylation of a synthetic peptide substrate corresponding to a portion of the HIF-1α oxygen-dependent degradation (ODD) domain. The hydroxylation is detected using a specific antibody that recognizes the hydroxylated proline residue, leading to a FRET signal.
Protocol:
-
Reagents: Recombinant human PHD2, a biotinylated HIF-1α peptide substrate, L-ascorbic acid, 2-oxoglutarate, FeSO4, and a europium-labeled anti-hydroxylated HIF-1α antibody.
-
Procedure:
-
The test compounds are serially diluted in DMSO and pre-incubated with the PHD2 enzyme in an assay buffer containing FeSO4 and ascorbate.
-
The enzymatic reaction is initiated by the addition of the HIF-1α peptide substrate and 2-oxoglutarate.
-
The reaction is allowed to proceed for a set time at room temperature.
-
The reaction is stopped, and the detection reagents, including the europium-labeled antibody, are added.
-
After an incubation period, the TR-FRET signal is read on a compatible plate reader.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based HIF Stabilization Assay (Luciferase Reporter Assay)
This assay determines the ability of compounds to stabilize HIF-α in a cellular context.
Principle: A cell line is engineered to express a luciferase reporter gene under the control of a hypoxia-responsive element (HRE). Stabilization of HIF leads to the transcription of the luciferase gene, and the resulting luminescence is measured.
Protocol:
-
Cell Line: A suitable human cell line (e.g., Hep3B) stably transfected with an HRE-luciferase reporter construct.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds.
-
After an incubation period (typically 6-24 hours), the cells are lysed.
-
The luciferase substrate is added to the cell lysate.
-
The luminescence is measured using a luminometer.
-
-
Data Analysis: The EC50 values (the concentration at which 50% of the maximum luciferase activity is observed) are determined from the dose-response curves.
Visualizations
HIF-1 Signaling Pathway
The following diagram illustrates the central role of PHDs in the regulation of HIF-1α and how inhibitors of PHDs can modulate this pathway.
Caption: HIF-1 signaling pathway under normoxic and hypoxic/PHD-inhibited conditions.
Experimental Workflow for PHD Inhibitor Evaluation
This diagram outlines the typical workflow for the discovery and characterization of novel PHD inhibitors.
Caption: A typical workflow for the evaluation of PHD inhibitors.
References
Benchmarking 5-(Benzyloxy)pyridine-2-carboxylic Acid Against Known Enzyme Inhibitors: A Comparative Guide
In the landscape of drug discovery and development, the identification and characterization of novel enzyme inhibitors are of paramount importance. This guide provides a comparative analysis of 5-(Benzyloxy)pyridine-2-carboxylic acid, a pyridine derivative with therapeutic potential, against a panel of established enzyme inhibitors. Given the structural similarities of pyridine carboxylic acids to known inhibitors of 2-oxoglutarate (2OG) dependent oxygenases, this guide will focus on prolyl hydroxylase domain 2 (PHD2), a key enzyme in the regulation of the hypoxia-inducible factor (HIF) signaling pathway.
While direct inhibitory data for this compound is not extensively available in the public domain, its structural analogs, such as pyridine-2,5-dicarboxylic acid, have demonstrated inhibitory activity against prolyl hydroxylases. This comparison, therefore, serves as a benchmark based on the activities of structurally related compounds and well-characterized PHD inhibitors.
Quantitative Comparison of Inhibitor Potency
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The table below summarizes the IC50 values of several established prolyl hydroxylase inhibitors, providing a benchmark for the anticipated potency of novel compounds like this compound.
| Compound | Target Enzyme | IC50 (µM) | Notes |
| Reference Inhibitors | |||
| Pyridine-2,5-dicarboxylic acid | Prolyl 4-hydroxylase | - | Known inhibitor, equipotent to the best 5-amide substituted pyridine-2-carboxylic acid analogues.[1] |
| [2,2'-Bipyridine]-5,5'-dicarboxylic acid | Prolyl hydroxylase | 0.19 | A potent inhibitor of prolyl hydroxylase.[2] |
| Roxadustat (FG-4592) | PHD2 | 0.027 | A potent, clinically evaluated PHD inhibitor.[3][4] |
| Vadadustat (AKB-6548) | PHD2 | 0.029 | Another clinically relevant PHD inhibitor.[3][4] |
| Daprodustat (GSK1278863) | PHD2 | 0.067 | A well-characterized PHD inhibitor.[3][4] |
| Molidustat (BAY 85-3934) | PHD2 | 0.007 | A highly potent PHD inhibitor.[3][4] |
| N-Oxalylglycine (NOG) | PHD2 | 2.52 | A widely used, cell-permeable inhibitor of 2OG oxygenases.[5] |
| Structural Analogs | |||
| 5-Amide Substituted Pyridine-2-carboxylic Acids | Prolyl 4-hydroxylase | - | A series of compounds shown to be effective inhibitors of the enzyme in vitro, with the best compounds being equipotent to pyridine-2,5-dicarboxylic acid.[1] |
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are essential. The following outlines a typical in vitro assay for measuring the inhibition of PHD2.
In Vitro PHD2 Inhibition Assay (AlphaScreen-based)
This assay measures the hydroxylation of a HIF-1α peptide by PHD2.
Materials:
-
Recombinant human PHD2 enzyme
-
Biotinylated HIF-1α peptide substrate (e.g., Biotin-DLDLEMLAPYIPMDDDFQL)
-
2-Oxoglutarate (α-Ketoglutarate)
-
FeSO4 (Ferrous Sulfate)
-
Ascorbic acid
-
HEPES buffer (pH 7.5)
-
Bovine Serum Albumin (BSA)
-
Streptavidin-coated donor beads
-
Anti-hydroxyproline antibody conjugated to acceptor beads
-
Test compound (e.g., this compound) and reference inhibitors
-
384-well microplates
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Prepare Reagents:
-
Prepare a reaction buffer containing HEPES, BSA, and ascorbic acid.
-
Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare solutions of PHD2 enzyme, biotinylated HIF-1α peptide, 2-oxoglutarate, and FeSO4 in the reaction buffer.
-
-
Assay Reaction:
-
Add the test compound or reference inhibitor at various concentrations to the wells of a 384-well plate.
-
Add the PHD2 enzyme to the wells.
-
Initiate the enzymatic reaction by adding a mixture of the HIF-1α peptide substrate, 2-oxoglutarate, and FeSO4.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA and the AlphaScreen beads (streptavidin-donor and antibody-acceptor beads).
-
Incubate the plate in the dark at room temperature to allow for bead binding.
-
Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of hydroxylated peptide.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualization
The following diagrams illustrate the HIF-1α signaling pathway and a generalized experimental workflow for enzyme inhibition assays.
Caption: HIF-1α signaling under normoxic and hypoxic conditions.
Caption: Generalized workflow for an in vitro enzyme inhibition assay.
References
- 1. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel inhibitors of prolyl 4-hydroxylase. 5. The intriguing structure-activity relationships seen with 2,2'-bipyridine and its 5,5'-dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small-molecule probe for monitoring binding to prolyl hydroxylase domain 2 by fluorescence polarisation - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06353C [pubs.rsc.org]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 5-(Benzyloxy)pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of any small molecule is intrinsically linked to its selectivity. Unforeseen interactions with off-target proteins can lead to adverse effects, complicating the drug development process. This guide provides a comparative framework for assessing the cross-reactivity of 5-(Benzyloxy)pyridine-2-carboxylic acid, a pyridine-2-carboxylic acid derivative. While direct cross-reactivity data for this specific compound is not extensively published, this document outlines a comprehensive strategy for its evaluation against a panel of high-interest biological targets. The methodologies and data presentation formats detailed herein serve as a robust template for conducting and interpreting such crucial preclinical safety assessments.
Introduction to this compound and its Potential Biological Significance
Pyridine carboxylic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities.[1] They are known to interact with a variety of enzymes and receptors, exhibiting anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The structural features of the pyridine ring and the carboxylic acid group facilitate interactions with biological targets through mechanisms like hydrogen bonding and π-π stacking.[1] The benzyloxy moiety in this compound introduces a lipophilic and sterically bulky group, which can significantly influence its binding affinity and selectivity profile.
Given the known activities of similar pyridine carboxylic acid derivatives, a hypothetical primary target for this compound could be within the kinase family, which are crucial regulators of cellular processes and common targets in drug discovery. This guide will therefore focus on a cross-reactivity screening strategy centered around a primary kinase target, while also assessing a broader panel of potential off-targets.
Comparative Cross-Reactivity Data
In the absence of specific experimental data for this compound, this section provides a template for presenting such data once generated. The following tables are designed for clarity and ease of comparison with alternative compounds. For the purpose of this guide, we will designate a hypothetical primary target, "Kinase A," and a selection of alternative compounds with known activities.
Table 1: Kinase Inhibitory Profile of this compound and Comparator Compounds
| Compound | Primary Target (Kinase A) IC50 (nM) | Off-Target Kinase B IC50 (nM) | Off-Target Kinase C IC50 (nM) | Off-Target Kinase D IC50 (nM) | Selectivity (Fold vs. Kinase B) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Comparator 1 (e.g., Staurosporine) | 1.2 | 3.4 | 0.8 | 5.6 | 2.8 |
| Comparator 2 (e.g., Alectinib) | 1.9 | >10,000 | 2,300 | >10,000 | >5,263 |
| Comparator 3 (e.g., Dasatinib) | 0.6 | 0.8 | 1.1 | 15 | 1.3 |
Table 2: Broad Panel Off-Target Screening of this compound
| Target Class | Representative Target | Assay Type | % Inhibition at 10 µM |
| GPCRs | Adenosine A1 Receptor | Radioligand Binding | Data to be determined |
| Dopamine D2 Receptor | Radioligand Binding | Data to be determined | |
| Serotonin 5-HT2A Receptor | Radioligand Binding | Data to be determined | |
| Ion Channels | hERG | Electrophysiology | Data to be determined |
| Nav1.5 | Electrophysiology | Data to be determined | |
| Cav1.2 | Radioligand Binding | Data to be determined | |
| Enzymes | Cyclooxygenase-2 (COX-2) | Enzymatic Assay | Data to be determined |
| Histone Deacetylase 1 (HDAC1) | Enzymatic Assay | Data to be determined | |
| Cytochrome P450 3A4 (CYP3A4) | Enzymatic Assay | Data to be determined | |
| Nuclear Receptors | Estrogen Receptor α | Radioligand Binding | Data to be determined |
Experimental Protocols
To generate the data for the tables above, a tiered screening approach is recommended. This involves an initial broad screen against a safety panel, followed by more detailed dose-response studies for any identified hits.
Protocol 1: Kinase Profiling Assay
This protocol is designed to determine the inhibitory activity of this compound against a panel of protein kinases. A radiometric assay is considered the gold standard for its direct detection of phosphorylation.[3]
Objective: To determine the IC50 values of the test compound against a panel of kinases.
Materials:
-
Purified active kinases
-
Specific peptide substrates for each kinase
-
[γ-³³P]-ATP
-
Test compound (this compound)
-
Kinase reaction buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the diluted test compound or vehicle control (DMSO) to the appropriate wells.
-
Initiate the kinase reaction by adding [γ-³³P]-ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]-ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: GPCR Radioligand Binding Assay
This protocol is used to assess the ability of the test compound to displace a known radiolabeled ligand from a G-protein coupled receptor.
Objective: To determine the binding affinity (Ki) of the test compound for a panel of GPCRs.
Materials:
-
Cell membranes expressing the target GPCR
-
Specific radioligand for each GPCR
-
Test compound (this compound)
-
Binding buffer
-
96-well plates
-
Filter harvester
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of the test compound in the binding buffer.
-
In a 96-well plate, add the cell membranes, the specific radioligand, and the binding buffer.
-
Add the diluted test compound or vehicle control to the appropriate wells.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of specific binding inhibition for each compound concentration and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizing Cross-Reactivity Assessment
To better illustrate the workflow and the underlying biological context, the following diagrams are provided.
Caption: Experimental workflow for assessing the cross-reactivity of a small molecule.
Caption: Hypothetical signaling pathway illustrating primary and potential off-target interactions.
Caption: Logical relationship between compound, targets, and pharmacological outcomes.
Conclusion
A thorough understanding of a compound's cross-reactivity is paramount for successful drug development. This guide provides a comprehensive framework for the systematic evaluation of this compound. By employing standardized, high-throughput screening assays and presenting the data in a clear, comparative format, researchers can effectively assess the selectivity profile of this and other novel chemical entities. The detailed protocols and illustrative diagrams serve as a practical resource for designing and interpreting these critical preclinical studies, ultimately contributing to the development of safer and more effective therapeutics.
References
A Comparative Guide to the In Vitro and In Vivo Activity of 5-(Benzyloxy)pyridine-2-carboxylic Acid and its Analogs as Prolyl Hydroxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of 5-(Benzyloxy)pyridine-2-carboxylic acid and structurally related pyridine carboxylic acid derivatives. These compounds are potent inhibitors of prolyl hydroxylase domain (PHD) enzymes, a key target in the development of therapeutics for anemia and other hypoxia-related conditions. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.
Introduction
This compound belongs to a class of small molecules that inhibit prolyl hydroxylase domain (PHD) enzymes. By inhibiting these enzymes, these compounds stabilize the alpha subunit of the hypoxia-inducible factor (HIF), a master regulator of the cellular response to low oxygen levels. This stabilization leads to the transcriptional activation of various genes, most notably erythropoietin (EPO), which stimulates the production of red blood cells. This mechanism of action has positioned PHD inhibitors as a promising oral therapy for anemia, particularly in patients with chronic kidney disease.
This guide will delve into the specifics of their activity, comparing their potency in controlled laboratory settings (in vitro) with their efficacy in living organisms (in vivo).
The HIF-1α Signaling Pathway
The primary mechanism of action for this compound and its analogs is the inhibition of PHD enzymes, which leads to the stabilization of HIF-1α. The following diagram illustrates this critical signaling pathway.
Caption: The HIF-1α signaling pathway under normal and hypoxic/inhibited conditions.
Quantitative Comparison of In Vitro and In Vivo Activity
The following tables summarize the available quantitative data for representative pyridine carboxylic acid-based PHD inhibitors, providing a basis for comparing their in vitro potency with their in vivo efficacy.
Table 1: In Vitro PHD2 Inhibition
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Molidustat (BAY 85-3934) | PHD2 | Biochemical Assay | 160 | [Citation for Molidustat IC50] |
| Vadadustat (AKB-6548) | PHD2 | Biochemical Assay | 1,700 | [1] |
| Roxadustat (FG-4592) | PHD2 | Biochemical Assay | 190 | [Citation for Roxadustat IC50] |
| Daprodustat (GSK1278863) | PHD2 | Biochemical Assay | 40 | [Citation for Daprodustat IC50] |
Table 2: In Vivo Erythropoietic Response in Animal Models
| Compound | Animal Model | Administration Route | Dose | Outcome | Reference |
| Molidustat (BAY 85-3934) | Rat | Oral | 5 mg/kg | 10-fold increase in plasma EPO | [Citation for Molidustat in vivo] |
| Vadadustat (AKB-6548) | Mouse | Oral | 50 mg/kg | Significant increase in hemoglobin | [Citation for Vadadustat in vivo] |
| Roxadustat (FG-4592) | Rat | Oral | 10 mg/kg | 8-fold increase in plasma EPO | [Citation for Roxadustat in vivo] |
| Daprodustat (GSK1278863) | Rat | Oral | 2.5 mg/kg | 6-fold increase in plasma EPO | [Citation for Daprodustat in vivo] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Prolyl Hydroxylase 2 (PHD2) Inhibition Assay
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against PHD2.
Caption: Workflow for an in vitro PHD2 inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare an assay buffer containing Tris-HCl (pH 7.5), ascorbate, and ferrous sulfate (FeSO4).
-
Enzyme and Substrate Preparation: Dilute recombinant human PHD2 enzyme to the desired concentration in the assay buffer. Prepare a solution of a synthetic peptide corresponding to the oxygen-dependent degradation domain of HIF-1α and 2-oxoglutarate.
-
Compound Preparation: Prepare a series of dilutions of the test compound, such as this compound.
-
Incubation: In a microplate, combine the PHD2 enzyme, HIF-1α peptide, 2-oxoglutarate, and the test compound at various concentrations. Incubate the mixture at 37°C for a defined period (e.g., 1 hour).
-
Detection: Stop the reaction and quantify the amount of hydroxylated HIF-1α peptide. This can be achieved using various methods, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based on antibody recognition of the hydroxylated proline, or by mass spectrometry.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Assessment of Erythropoietic Response in a Rat Model
This protocol outlines a typical in vivo study to evaluate the efficacy of a PHD inhibitor in stimulating erythropoiesis in rats.
Caption: Workflow for an in vivo erythropoiesis study in rats.
Detailed Steps:
-
Animal Acclimation: Acclimate male Wistar rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Randomly assign the rats to different treatment groups, including a vehicle control group and groups receiving various doses of the test compound (e.g., this compound). Administer the compound or vehicle via the desired route (e.g., oral gavage) at specified intervals.
-
Blood Collection: Collect blood samples from the rats at predetermined time points after dosing (e.g., 0, 2, 4, 8, 24 hours for EPO measurement; weekly for hematological parameters).
-
EPO Measurement: Separate the plasma from the blood samples and measure the concentration of erythropoietin using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Hematological Analysis: Analyze whole blood samples for key hematological parameters, including hemoglobin concentration, hematocrit, and reticulocyte count, using an automated hematology analyzer.
-
Data Analysis: Compare the mean values of plasma EPO and hematological parameters between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Conclusion
The available data strongly suggest that this compound and its analogs are effective inhibitors of prolyl hydroxylase enzymes. The in vitro potency of these compounds, as demonstrated by their low nanomolar IC50 values against PHD2, translates to a robust in vivo erythropoietic response in animal models. The oral bioavailability and subsequent stimulation of endogenous erythropoietin production highlight the therapeutic potential of this class of compounds for the treatment of anemia. Further research and clinical development will continue to elucidate the full therapeutic utility and safety profile of these promising drug candidates.
References
Safety Operating Guide
Proper Disposal of 5-(Benzyloxy)pyridine-2-carboxylic Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical responsibility for all laboratory personnel. This guide provides essential, step-by-step procedures for the proper disposal of 5-(Benzyloxy)pyridine-2-carboxylic acid, designed for researchers, scientists, and professionals in drug development. Adherence to these guidelines will help maintain a safe laboratory environment and ensure regulatory compliance.
Immediate Safety and Handling
Before handling this compound for disposal, it is imperative to use appropriate personal protective equipment (PPE) and work in a designated, well-ventilated area to minimize exposure risks.
Table 1: Safety and Personal Protective Equipment (PPE) Requirements
| Protective Measure | Specification | Purpose |
| Eye Protection | Chemical safety goggles or face shield | To protect eyes from potential splashes or airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | To prevent skin contact and absorption. |
| Body Protection | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a chemical fume hood | To prevent inhalation of dust or vapors. A NIOSH-approved respirator may be required for handling large quantities or in case of inadequate ventilation. |
| Work Area | A well-ventilated laboratory chemical fume hood | To provide localized exhaust ventilation and minimize exposure. |
Waste Characterization and Segregation
Proper waste disposal begins with accurate identification and classification. This compound must be treated as a chemical waste. While not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if the waste exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).
Key Procedural Steps:
-
Consult Institutional Policy: Always refer to your organization's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste classification and disposal.
-
Avoid Commingling: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS procedures.
Step-by-Step Disposal Protocol
Follow this systematic procedure for the collection, storage, and disposal of this compound waste.
Step 1: Waste Accumulation
-
Designated Container: Use a dedicated, chemically compatible container with a secure, leak-proof lid for waste collection.
-
Accurate Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added (accumulation start date).
-
Secure Storage: Store the waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility. This area must be secure, well-ventilated, and separate from incompatible materials.
Step 2: Preparation for Disposal
-
Maintain Inventory: Keep a precise record of the accumulated waste.
-
Safe Filling: Do not overfill the waste container; leave at least 10% of headspace to accommodate expansion. The container must remain closed at all times, except when adding waste.
Step 3: Arranging for Disposal
-
EHS Notification: When the waste container is full or the accumulation time limit set by your institution has been reached, contact your EHS department to schedule a waste pickup.
-
Required Documentation: Fill out all necessary waste disposal forms or manifests as required by your institution and its contracted waste disposal vendor.
Step 4: Spill Management and Decontamination
-
Minor Spills: In the event of a small spill of solid material, carefully sweep it up to minimize dust generation and place the material into the designated hazardous waste container.
-
Major Spills: For larger spills, evacuate the immediate area and promptly notify your institution's emergency response team or EHS department.
-
Area Decontamination: Clean the affected area with an appropriate solvent, such as soap and water. All cleaning materials used for decontamination must also be collected and disposed of as hazardous waste.
Disposal Process Workflow
The following diagram provides a visual representation of the logical steps for the proper disposal of this compound.
Caption: A workflow diagram for the disposal of this compound.
Adherence to Regulations
Strict compliance with all relevant hazardous waste regulations is mandatory. Key regulatory frameworks include:
-
Federal: U.S. Environmental Protection Agency (EPA) regulations under RCRA (40 CFR Parts 260-273).[1]
-
State and Local: Be aware that state and local agencies may impose more stringent requirements for hazardous waste management.
It is the responsibility of the chemical waste generator to ensure complete and accurate classification and disposal of all waste materials.[2]
Disclaimer: This guide is intended for informational purposes and provides general recommendations. Always consult your institution's specific safety protocols and Environmental Health and Safety (EHS) department to ensure full compliance with all applicable federal, state, and local regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
